(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-benzylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2,(H,14,15);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHJFGQFCBZKRU-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661583 | |
| Record name | 2-Benzyl-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637020-57-6 | |
| Record name | 2-Benzyl-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a substituted proline analog that holds potential as a building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the stereochemistry at the C-2 position, makes it a valuable component for creating structurally defined and enantiomerically pure molecules. This technical guide provides a comprehensive overview of the available information on its properties, synthesis, and potential applications, addressing the core requirements of researchers in the field.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely available in published literature. However, based on its structure and data from commercial suppliers, the following information can be summarized.
| Property | Data | Source |
| CAS Number | 637020-57-6 | [1] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [1] |
| Molecular Weight | 241.72 g/mol | |
| IUPAC Name | (2S)-2-benzylpyrrolidine-2-carboxylic acid;hydrochloride | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | [2] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |
Note: Properties such as melting point, boiling point, pKa, and specific solubility in various solvents are not consistently reported in publicly accessible sources.
Synthesis
A detailed, peer-reviewed synthesis protocol specifically for this compound is not readily found in the scientific literature. However, general methods for the synthesis of 2-alkyl-2-carboxypyrrolidines can be inferred from patents and publications on related compounds. These methods often involve the alkylation of a protected proline derivative.
A plausible synthetic approach, based on established methodologies for similar structures, is outlined below. This should be considered a general strategy that may require optimization.
Caption: Generalized synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on the synthesis of similar compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.
-
N-Protection and Esterification of L-Proline: L-proline is first protected at the nitrogen, commonly with a Boc (tert-butyloxycarbonyl) group, and then converted to its methyl or ethyl ester.
-
α-Alkylation: The protected proline ester is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to form the corresponding enolate. This enolate is then reacted with benzyl bromide to introduce the benzyl group at the C-2 position.
-
Hydrolysis: The ester group of the alkylated product is hydrolyzed, typically using a base like lithium hydroxide or sodium hydroxide, to yield the N-protected carboxylic acid.
-
Deprotection and Salt Formation: The N-protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). Subsequent treatment with a solution of HCl in an appropriate solvent (e.g., diethyl ether or dioxane) yields the final hydrochloride salt.
Spectral Data
No publicly available, detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified. For a related compound, (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride, a supplier notes that the ¹H NMR spectrum is "Consistent with structure," but the actual data is not provided.[3] Researchers synthesizing or using this compound would need to perform their own spectral characterization to confirm its identity and purity.
Biological Activity and Applications
The biological activity of this compound has not been specifically reported in the available literature. However, as a proline analog, it falls into a class of compounds with significant interest in medicinal chemistry.
Proline and its derivatives are crucial components of many biologically active peptides and proteins, often playing a key role in defining their three-dimensional structure.[4] The incorporation of substituted prolines, such as the title compound, can be used to:
-
Introduce Conformational Constraints: The rigid pyrrolidine ring restricts the conformational flexibility of peptide backbones, which can be advantageous in designing peptides with specific secondary structures (e.g., β-turns).[4]
-
Modulate Biological Activity: The introduction of substituents on the proline ring can influence the binding affinity of a peptide to its target receptor or enzyme.
-
Improve Pharmacokinetic Properties: Modifications to the proline scaffold can impact properties such as metabolic stability and cell permeability.
The benzyl group at the C-2 position introduces a lipophilic and aromatic moiety, which can lead to π-π stacking or hydrophobic interactions within a binding pocket. This makes it a potentially useful building block for the synthesis of inhibitors for various enzymes or ligands for receptors where such interactions are favorable.
Caption: Potential applications in drug discovery and medicinal chemistry.
Conclusion
This compound is a chiral building block with potential utility in the synthesis of novel therapeutic agents and chemical probes. While detailed experimental data on its properties and synthesis are scarce in the public domain, its structural features suggest it could be a valuable tool for medicinal chemists seeking to introduce conformational constraints and specific hydrophobic/aromatic interactions in their target molecules. Further research is needed to fully characterize this compound and explore its potential in various drug discovery programs. Researchers are advised to perform their own comprehensive analysis upon synthesis or acquisition of this compound.
References
Unraveling the Therapeutic Potential: A Technical Guide to (S)-2-Benzylpyrrolidine-2-carboxylic acid Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a proline derivative belonging to the versatile class of pyrrolidine-containing compounds, a scaffold of significant interest in medicinal chemistry. While direct, in-depth pharmacological studies on the hydrochloride salt itself are not extensively available in publicly accessible literature, research on closely related analogues, particularly its N-acetylated form and other derivatives, has revealed promising antimicrobial activity. This technical guide synthesizes the available scientific information, focusing on the synthesis, mechanism of action, and biological evaluation of these related compounds to infer the potential therapeutic applications of the core molecule. The data presented herein is primarily derived from studies on N-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its amide derivatives, which serve as the most relevant proxies for understanding the biological potential of the title compound.
Introduction
The pyrrolidine ring is a fundamental structural motif in a vast array of biologically active molecules, both natural and synthetic. Its conformational rigidity and the stereogenic centers inherent to its structure make it a valuable scaffold in the design of enzyme inhibitors and receptor modulators. (S)-2-Benzylpyrrolidine-2-carboxylic acid, as a substituted proline analogue, combines the key features of the pyrrolidine ring with a benzyl group, which can engage in various non-covalent interactions with biological targets. This guide focuses on the known biological activities of its derivatives, with a primary emphasis on their antimicrobial properties.
Synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic Acid Derivatives
The synthesis of derivatives of (S)-2-Benzylpyrrolidine-2-carboxylic acid has been achieved through microwave-assisted organic synthesis, a technique known for its efficiency and high yields. The general synthetic workflow, as described for the N-acetylated analogue, begins with commercially available starting materials and proceeds through a multi-step process.
A generalized workflow for the synthesis is depicted below:
Figure 1: Generalized synthetic workflow for derivatives.
Mechanism of Action and Biological Activity
The primary mechanism of action identified for derivatives of (S)-2-Benzylpyrrolidine-2-carboxylic acid is antimicrobial activity. Specifically, research has focused on the evaluation of these compounds against a panel of pathogenic bacteria.
Antimicrobial Activity
Studies on N-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives have demonstrated their potential as antibacterial agents. The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
The experimental workflow for determining antimicrobial activity generally involves the following steps:
Figure 2: Workflow for antimicrobial susceptibility testing.
Quantitative Data
The following table summarizes the available quantitative data on the antimicrobial activity of derivatives of N-acetyl-2-benzylpyrrolidine-2-carboxylic acid. It is important to note that this data is for derivatives and not the title compound itself. The specific derivatives are designated by their respective alkyl substituents.
| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Butyl-substituted amide | Staphylococcus aureus | 16 | Chloramphenicol | Not Specified |
| Butyl-substituted amide | Bacillus subtilis | 16 | Chloramphenicol | Not Specified |
| Propyl-substituted amide | Staphylococcus aureus | 16 | Chloramphenicol | Not Specified |
| 1-acetyl-2-benzylpyrrolidine-2-carboxamide | Not Specified | Most Potent | Chloramphenicol | Not Specified |
Note: The data is sourced from abstracts and secondary citations of the work by Sreekanth and Jha (2020), as the full-text article was not publicly accessible. "Not Specified" indicates that the exact value for the reference compound under the same experimental conditions was not available in the consulted sources.
Experimental Protocols
Due to the limited availability of the full-text research article, detailed, step-by-step experimental protocols for the synthesis and antimicrobial evaluation of these specific compounds cannot be provided in this guide. The following is a generalized description of the likely methodologies based on standard practices in the field.
General Synthesis of N-acetyl-2-benzylpyrrolidine-2-carboxylic Acid Derivatives
The synthesis, as described in the literature, utilizes microwave-assisted reactions. A plausible general procedure would involve:
-
Starting Material Preparation: The initial substrate, such as a suitably protected 2-benzylpyrrolidine derivative, is dissolved in an appropriate solvent.
-
Reaction: The starting material is subjected to a series of reactions, likely including deprotection and acylation steps, under microwave irradiation at a specific temperature and for a defined duration.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques like column chromatography to yield the desired compound.
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
A standard broth microdilution method would likely be employed to determine the MIC values:
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a specified optical density, corresponding to a standard cell concentration.
-
Preparation of Test Plates: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria with no compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., chloramphenicol) is also tested as a reference.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The available evidence suggests that derivatives of (S)-2-Benzylpyrrolidine-2-carboxylic acid, particularly its N-acetylated amides, are a promising class of antimicrobial agents. The benzyl moiety and the pyrrolidine scaffold likely play crucial roles in their interaction with bacterial targets.
For drug development professionals, this class of compounds warrants further investigation. Future research should focus on:
-
Elucidating the specific molecular target and mechanism of antimicrobial action.
-
Conducting a comprehensive structure-activity relationship (SAR) study to optimize the antimicrobial potency and spectrum.
-
Evaluating the cytotoxicity and in vivo efficacy of the most promising lead compounds.
-
Investigating other potential therapeutic applications, given the broad bioactivity of the pyrrolidine scaffold.
A more complete understanding of the pharmacology of this compound and its derivatives will require access to more detailed and direct research on these specific molecules. The preliminary findings on related structures, however, provide a strong rationale for their continued exploration in the quest for novel therapeutic agents.
An In-depth Technical Guide on (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines its chemical properties, synthesis methodologies, and available biological activity data, presenting quantitative information in structured tables and detailing experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key synthetic pathways.
Physicochemical Properties
(S)-2-Benzylpyrrolidine-2-carboxylic acid and its hydrochloride salt are derivatives of the amino acid proline. The introduction of a benzyl group at the C2 position creates a chiral center, leading to the (S) and (R) enantiomers. The hydrochloride salt form is typically used to improve solubility and stability. While detailed experimental data for the hydrochloride salt is not widely published, data for the parent compound and related structures are available.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | PubChem |
| Molecular Weight | 205.25 g/mol | PubChem |
| CAS Number | 637020-57-6 | Fluorochem |
| Purity | ≥98% | Lab-Chemicals.Com |
| Storage Conditions | Sealed in dry, 2-8°C | Lab-Chemicals.Com |
Table 1: Physicochemical Properties of (S)-2-Benzylpyrrolidine-2-carboxylic acid.
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in publicly available literature. However, general methods for the synthesis of related α,α-disubstituted pyrrolidine-2-carboxylic acids and N-benzyl proline derivatives provide a strong basis for its preparation. A common strategy involves the stereoselective alkylation of a protected proline derivative.
A plausible synthetic approach starts from the readily available amino acid L-proline. The nitrogen of L-proline can be benzylated, followed by esterification of the carboxylic acid. The subsequent key step is the stereoselective introduction of the second benzyl group at the α-carbon. Finally, deprotection of the ester and formation of the hydrochloride salt would yield the target compound.
A relevant synthetic procedure for a related compound, N-benzyl-L-proline, has been described. This can be considered the first step in a potential synthesis of the target molecule.
Experimental Protocol: Synthesis of N-Benzyl-L-proline from L-proline
This protocol is adapted from the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives, where N-benzyl-l-proline is a key intermediate.
Materials:
-
L-proline
-
Potassium hydroxide (KOH)
-
Isopropanol
-
Benzyl Chloride
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform
-
Acetone
Procedure:
-
L-proline (75 mmol) and potassium hydroxide (225 mmol) are dissolved in isopropanol (50 ml).
-
The reaction mixture is heated to 40°C.
-
Benzyl chloride (85 mmol) is added dropwise to the mixture over 30 minutes while maintaining the temperature at 40°C.
-
The reaction is stirred for an additional 4 hours at the same temperature.
-
After cooling to room temperature, the mixture is acidified with concentrated HCl to a pH of 4-5.
-
The resulting white precipitate is filtered and washed with chloroform.
-
The filtrate is concentrated, and the residue is dissolved in a minimal amount of water and then treated with acetone to precipitate the product.
-
The mixture is cooled to 0°C for 4 hours, and the solid is filtered, washed with cold acetone, and dried to yield N-benzyl-l-proline.
Further steps to introduce the second benzyl group at the C2 position would be required, likely involving the formation of an enolate and subsequent alkylation, followed by deprotection and salt formation. A general representation of this synthetic logic is presented below.
Caption: Plausible synthetic pathway to the target compound.
Biological Activity and Mechanism of Action
The direct biological activity and mechanism of action of this compound have not been extensively reported in the scientific literature. However, the broader class of pyrrolidine derivatives is known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects.
Research on closely related compounds provides some insight into potential activities. For instance, derivatives of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties.
| Compound Derivative | Organism | MIC (μg/mL) | Reference |
| 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid (butyl substituent) | S. aureus | 16 | Sreekanth and Jha (2020) |
Table 2: Antimicrobial Activity of a Related Pyrrolidine Derivative.
The mechanism of action for many pyrrolidine-based compounds often involves the inhibition of specific enzymes or interference with cellular signaling pathways. For example, some pyrrolidine derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. Others have been shown to inhibit DNA gyrase and topoisomerase IV in bacteria, leading to an antibacterial effect.
Given the structural similarity to proline, it is conceivable that this compound could act as a mimetic or antagonist in biological systems where proline recognition is important. However, without specific studies on this compound, any proposed mechanism of action remains speculative.
The general workflow for evaluating the biological activity of a novel pyrrolidine derivative is outlined below.
An In-depth Technical Guide to (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
CAS Number: 637020-57-6
This technical guide provides a comprehensive overview of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride, a proline analog of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, plausible synthetic routes, and its applications within the broader context of medicinal chemistry, supported by experimental methodologies and pathway diagrams.
Core Compound Information
This compound is a chiral heterocyclic compound. As a derivative of proline, it incorporates a benzyl group at the α-position, which imparts specific conformational constraints and lipophilicity. These structural features make it a valuable building block in the design of novel therapeutics, particularly in the realm of peptide and non-peptide mimetics.
Physicochemical Properties
Quantitative data for this specific compound is not extensively available in public literature. The following table summarizes the available information from safety data sheets and chemical suppliers.
| Property | Value | Source |
| CAS Number | 637020-57-6 | [1][2] |
| Molecular Formula | C₁₂H₁₅NO₂·HCl | [1] |
| Molecular Weight | 241.72 g/mol | [1] |
| Appearance | White solid powder | [2][3] |
| Melting Point | No data available | [2] |
| Solubility | No data available | [2] |
| pH | No information available | [2] |
Toxicological Information
To the best of current knowledge, the acute and chronic toxicity of this substance are not fully known. Standard laboratory safety precautions should be observed when handling this compound.[3] It may cause skin and eye irritation.[3]
Synthesis and Experimental Protocols
Generalized Asymmetric Synthesis Protocol
This protocol is based on established methods for the synthesis of similar α-substituted amino acids and serves as a representative example.
Objective: To synthesize (S)-2-Benzylpyrrolidine-2-carboxylic acid from a suitable proline precursor, followed by hydrochloride salt formation.
Materials:
-
(S)-Proline
-
Protecting group reagents (e.g., Boc anhydride)
-
Activating agents for the carboxylic acid (e.g., for esterification)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Benzyl bromide
-
Deprotection reagents (e.g., Trifluoroacetic acid - TFA)
-
Hydrochloric acid (in a suitable solvent like ether or dioxane)
-
Anhydrous solvents (e.g., Tetrahydrofuran - THF, Diethyl ether)
-
Reagents for purification (e.g., Silica gel for chromatography)
Workflow Diagram:
Caption: Generalized workflow for the synthesis of this compound.
Methodology:
-
Protection of (S)-Proline: The starting material, (S)-proline, is first protected at both the carboxylic acid and the amine functionalities. The carboxylic acid is typically converted to an ester (e.g., a methyl or ethyl ester) to prevent its reaction with the strong base in the subsequent step. The secondary amine is then protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, which is stable under the conditions of alkylation but can be removed later.
-
Asymmetric Alkylation: The N-protected proline ester is dissolved in an anhydrous aprotic solvent like THF and cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to deprotonate the α-carbon, forming a chiral lithium enolate. Benzyl bromide is then added to the reaction mixture, which alkylates the enolate, predominantly from the less sterically hindered face, to yield the 2-benzyl derivative.
-
Deprotection: The ester and the N-protecting group are sequentially or concurrently removed. For instance, the ester can be hydrolyzed under basic or acidic conditions. The Boc group is typically removed using a strong acid like trifluoroacetic acid (TFA).
-
Hydrochloride Salt Formation: The resulting free amino acid, (S)-2-Benzylpyrrolidine-2-carboxylic acid, is dissolved in a suitable solvent, and a solution of hydrochloric acid (e.g., in diethyl ether or dioxane) is added to precipitate the hydrochloride salt. The final product is then collected by filtration and dried.
Purification and Characterization: The intermediates and the final product would be purified using techniques such as column chromatography on silica gel. Characterization would be performed using standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.
Applications in Drug Discovery and Development
Proline analogs are crucial in medicinal chemistry for their ability to introduce conformational rigidity into peptide chains and to serve as scaffolds for the synthesis of small molecule drugs.
-
Peptidomimetics: The incorporation of (S)-2-Benzylpyrrolidine-2-carboxylic acid into a peptide sequence can enforce a specific turn or secondary structure, which can be critical for binding to a biological target. The benzyl group can also engage in hydrophobic or π-stacking interactions within a binding pocket.
-
Chiral Building Block: This compound is a valuable chiral starting material for the asymmetric synthesis of more complex molecules, including enzyme inhibitors and receptor antagonists. The pyrrolidine ring is a common motif in many FDA-approved drugs.
-
CNS Disorders and Other Therapeutic Areas: The pyrrolidine scaffold is found in numerous drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and anti-inflammatory agents. While the specific biological activity of this compound is not well-documented, its structural motifs suggest potential for exploration in these areas.
Biological Context and Signaling Pathways
While no specific biological target has been identified for this compound in the available literature, many pyrrolidine-containing compounds are known to modulate key cellular signaling pathways. For instance, some have been shown to have anti-inflammatory effects by modulating pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
The diagram below illustrates a generalized representation of the NF-κB signaling pathway, which is a common target for anti-inflammatory drug candidates.
Caption: A generalized diagram of the NF-κB signaling pathway, a potential target for pyrrolidine-based compounds.
This pathway is crucial in regulating the immune response and inflammation. Its dysregulation is implicated in numerous diseases, making it a prime target for drug discovery. Pyrrolidine-based compounds could potentially inhibit this pathway at various points, for example, by inhibiting the IKK complex, thereby preventing the release and nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.
Conclusion
This compound is a valuable chiral building block with significant potential in medicinal chemistry and drug development. While detailed experimental data for this specific compound is sparse, its structural relationship to the well-studied class of proline analogs suggests its utility in creating conformationally constrained peptides and novel small molecule therapeutics. Further research into its synthesis, physicochemical properties, and biological activity is warranted to fully explore its potential in developing new treatments for a range of diseases.
References
An In-depth Technical Guide to (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
This technical guide provides comprehensive information on (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride, a proline derivative utilized in various research and development applications. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
This compound is a chiral building block valuable in asymmetric synthesis. Its structural characteristics are summarized below.
| Property | Value | References |
| Molecular Weight | 241.71 g/mol | [1][2] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [1][2] |
| CAS Number | 637020-57-6 | [3] |
| Canonical SMILES | Cl.O=C(O)[C@@]1(CC2=CC=CC=C2)CCCN1 | [3] |
| InChI Key | InChI=1S/C12H15NO2.ClH/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2,(H,14,15);1H/t12-;/m0./s1 | [3] |
| Typical Purity | ≥98% | [4] |
| Storage Conditions | 4°C, sealed, away from moisture. In solvent: -80°C (6 months); -20°C (1 month). | [1][2] |
Applications in Research and Development
Proline derivatives are fundamental components in medicinal chemistry and drug discovery. The rigid pyrrolidine scaffold of these molecules makes them valuable for creating structurally defined and potent bioactive molecules.
-
Chiral Building Block: This compound is primarily used as a chiral building block in the asymmetric synthesis of pharmaceuticals. Its defined stereochemistry is crucial for creating enantiomerically pure drugs, particularly protease inhibitors and other bioactive molecules.[5]
-
Peptide Synthesis: Modified amino acids like this are key in peptide synthesis, especially for creating complex peptides and peptidomimetics with enhanced stability and specific biological activities.[6]
-
Drug Development: It plays a significant role in the development of new therapeutics, particularly in designing compounds that target specific biological pathways.[6] This includes its use in structure-activity relationship (SAR) studies to optimize drug candidates.[5]
Representative Experimental Protocol: Synthesis
The following is a representative multi-step synthesis for a structurally related compound, (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, which illustrates the general methodology for preparing 2-substituted pyrrolidine-2-carboxylic acids from (S)-proline.[7]
Step 1: Synthesis of Azetidinone Intermediate (2)
-
Suspend (S)-proline (11.4g, 99mmol) and chloral hydrate (35g, 211.6mmol) in acetonitrile (MeCN, 100mL).
-
Add magnesium sulfate (MgSO₄, 30g) to the suspension.
-
Heat the mixture at 60°C for 24 hours, then continue stirring at room temperature for 2 days.
-
Filter the mixture and wash the residue with ethyl acetate (EtOAc).
-
Combine the organic phases and concentrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Dry the organic phase with MgSO₄ and concentrate.
-
Recrystallize the crude product from ethanol (EtOH) to yield the white solid azetidinone intermediate.[7]
Step 2: Alkylation of Azetidinone Intermediate (3)
-
Prepare a solution of the azetidinone intermediate (1.05g, 4.30mmol) in tetrahydrofuran (THF, 30mL) and cool to -78°C.
-
Add a cold 2M solution of lithium diisopropylamide (LDA, 2.6mL, 5.20mmol) dropwise.
-
After 30 minutes, add the alkylating agent (e.g., methyl iodide for the methyl analog; benzyl bromide would be used for the target compound).
-
Allow the mixture to warm to -30°C over 2 hours.
-
Quench the reaction by adding water and allow the mixture to warm to room temperature.
-
Extract the mixture with chloroform (CHCl₃).
-
Wash the combined organic extracts with brine, dry with MgSO₄, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the alkylated intermediate.[7]
Step 3: Hydrolysis to Final Product (4)
-
Add the alkylated azetidinone intermediate to 6M hydrochloric acid (HCl).
-
Heat the mixture at reflux for 3 hours.
-
Concentrate the mixture under reduced pressure.
-
Grind the residue with hot acetone, cool, and let it stand for 24 hours.
-
Decant the acetone and dry the residue to obtain the final product as its hydrochloride salt.[7]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 2-substituted pyrrolidine-2-carboxylic acid hydrochlorides.
Caption: General workflow for the synthesis of (S)-2-substituted pyrrolidine-2-carboxylic acids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. (2S)-1-Benzylpyrrolidine-2-carboxylic acid [myskinrecipes.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [guidechem.com]
An In-depth Technical Guide to the Solubility of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride, a key pyrrolidine derivative. The information contained herein is intended to support research and development activities by offering quantitative data, detailed experimental methodologies for solubility determination, and a clear visualization of the experimental workflow.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that influences its bioavailability, formulation, and efficacy. For a compound like this compound, which exists as a salt, its solubility is governed by factors including the crystal lattice energy of the solid, the solvation energy of the ions, the nature of the solvent (polarity, hydrogen bonding capacity), temperature, and the pH of the medium. As an amine hydrochloride, it is generally expected to exhibit greater solubility in polar solvents, particularly water, compared to its free base form.
Quantitative Solubility Data
Quantitative solubility data for this compound is not widely available in publicly accessible literature. However, data for the closely related compound, (S)-Benzyl pyrrolidine-2-carboxylate hydrochloride, provides a valuable reference point.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | Not Specified |
It is important to note that sonication may be required to achieve this level of solubility in DMSO.
Experimental Protocol for Solubility Determination
The following is a representative protocol for determining the equilibrium solubility of this compound in various solvents. This method is based on the isothermal shake-flask method, which is a widely accepted technique for accurate solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (purity >98%)
-
Selected analytical grade solvents (e.g., deionized water, ethanol, methanol, isopropanol, acetone, ethyl acetate)
-
Thermostatic shaker bath
-
Calibrated thermometer or temperature probe
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
-
Scintillation vials or other suitable sealed containers
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure a saturated solution.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.
-
To further ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the original concentration of the compound in the saturated solution, taking into account the dilution factor. This value represents the solubility.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results, which should be reported as the mean ± standard deviation.
-
Experimental Workflow Visualization
The logical flow of the solubility determination protocol can be visualized as follows:
Caption: Experimental workflow for determining the solubility of this compound.
Signaling Pathways and Logical Relationships
Currently, there is limited information in the public domain regarding specific signaling pathways directly modulated by this compound. Pyrrolidine-based structures are common scaffolds in medicinal chemistry and can interact with a wide range of biological targets. Further research is needed to elucidate the specific molecular interactions and biological activities of this compound.
Should such pathways be identified, they can be visualized using Graphviz to illustrate the relationships between the compound, its molecular targets, and the downstream cellular effects. A hypothetical example of such a diagram is presented below for illustrative purposes, showing how a compound might inhibit a kinase cascade.
Caption: Hypothetical signaling pathway illustrating kinase inhibition by a compound.
Spectroscopic Analysis of (S)-2-Benzylpyrrolidine-2-carboxylic Acid Hydrochloride: An In-depth Technical Guide
A comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is detailed in this guide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a proline derivative, its rigid pyrrolidine ring and the presence of a benzyl group at the quaternary C2 position make it a valuable building block for the synthesis of complex molecules, including peptidomimetics and pharmacologically active agents. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR) spectroscopic properties.
It is important to note that publicly available, peer-reviewed experimental NMR data for this compound is scarce. Therefore, this guide utilizes data from a closely related and well-characterized analog, (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, to provide an illustrative analysis of the expected spectral features. The substitution of the benzyl group with a methyl group will primarily affect the chemical shifts of the quaternary carbon and the protons on the adjacent carbons, and will lack the characteristic signals of the aromatic ring.
Predicted ¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the predicted chemical shifts (δ) for this compound, based on the analysis of its structural analog, (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, and general principles of NMR spectroscopy. The numbering convention used for the atoms is provided in the accompanying molecular structure diagram.
Molecular Structure with Atom Numbering:
Caption: Molecular structure of (S)-2-Benzylpyrrolidine-2-carboxylic acid with atom numbering for NMR assignment.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 2.0 - 2.4 | m | - |
| H4 | 1.8 - 2.2 | m | - |
| H5 | 3.3 - 3.7 | m | - |
| H6 (CH₂) | 3.0 - 3.5 | m | - |
| H7-H11 (Aromatic) | 7.2 - 7.5 | m | - |
| NH₂⁺ | 9.0 - 11.0 | br s | - |
| COOH | 10.0 - 13.0 | br s | - |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 65 - 75 |
| C3 | 25 - 35 |
| C4 | 20 - 30 |
| C5 | 45 - 55 |
| C6 (CH₂) | 40 - 50 |
| C7 (Aromatic C) | 135 - 145 |
| C8-C12 (Aromatic CH) | 125 - 135 |
| C13 (COOH) | 170 - 180 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality NMR data. Below is a standard experimental protocol for the NMR analysis of compounds like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the analyte, this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. For hydrochloride salts, Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) are common choices. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used. The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (NH₂⁺ and COOH).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): An internal standard such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions can be added for precise chemical shift referencing (0 ppm).
NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Experiment:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans (NS): 16 to 64 scans are usually sufficient, depending on the sample concentration.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate.
-
Spectral Width (SW): A spectral width of approximately 16 ppm is appropriate to cover the expected range of proton signals.
-
Temperature: Experiments are typically conducted at room temperature (e.g., 298 K).
-
-
¹³C NMR Experiment:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to obtain singlets for all carbon signals.
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended.
-
Spectral Width (SW): A spectral width of approximately 220 ppm is standard.
-
-
2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons.
-
Experimental and Data Processing Workflow
The following diagram illustrates the logical workflow from sample preparation to final data analysis.
Caption: Workflow for NMR Spectroscopic Analysis.
Conclusion
The structural elucidation of this compound relies heavily on NMR spectroscopy. While direct experimental data is not widely published, a thorough analysis of its structural features allows for a reliable prediction of its ¹H and ¹³C NMR spectra. By following standardized experimental protocols and a systematic data analysis workflow, researchers can confidently characterize this and related compounds, ensuring the quality and integrity of their synthetic products for applications in drug discovery and development. The use of 2D NMR techniques is highly recommended for the unambiguous assignment of all proton and carbon signals, particularly for the quaternary carbon at the C2 position.
A Technical Guide to the Biological Activity of (S)-2-Benzylpyrrolidine-2-carboxylic Acid Derivatives as Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a proline analog primarily utilized as a chiral building block in the synthesis of diverse bioactive molecules. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its structural motif is a key component in the development of potent enzyme inhibitors. This guide focuses on the biological activity of derivatives synthesized from structurally related proline scaffolds, specifically targeting the enzyme autotaxin (ATX), a critical target in various pathological inflammatory conditions.
Core Scaffold: The Pyrrolidine Ring
The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent scaffold in numerous natural products and synthetic drugs. Its conformational rigidity and the stereochemistry at its chiral centers make it an attractive starting point for the design of stereospecific inhibitors. The benzyl group at the 2-position of the core molecule provides a lipophilic handle that can be crucial for interactions within the binding pockets of target enzymes.
Derivatives as Autotaxin (ATX) Inhibitors
Research into the development of novel autotaxin inhibitors has successfully utilized proline and pyroglutamic acid scaffolds, which are structurally analogous to (S)-2-benzylpyrrolidine-2-carboxylic acid. Autotaxin is a secreted lysophospholipase D that generates the bioactive lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a range of diseases, including cancer, fibrosis, and inflammation, making it a significant therapeutic target.
Quantitative Biological Activity Data
A study by Gerokonstantis et al. (2020) details the synthesis and in vitro evaluation of a series of 2-pyrrolidinone and pyrrolidine derivatives as inhibitors of autotaxin. The following table summarizes the inhibitory activities (IC50) of key compounds from this study, demonstrating the potential of this chemical class.
| Compound ID | Structure | Target | IC50 (nM) |
| 3k | Boronic acid derivative of pyroglutamic acid | Autotaxin | 50 |
| 3l | Boronic acid derivative of pyroglutamic acid | Autotaxin | 120 |
| 3m | Boronic acid derivative of pyroglutamic acid | Autotaxin | 180 |
| 16 | Hydroxamic acid derivative of pyroglutamic acid | Autotaxin | 700 |
| 21 | Boronic acid derivative of proline | Autotaxin | 35 |
| 40b | Carboxylic acid derivative of proline | Autotaxin | 800 |
Data sourced from Gerokonstantis et al., Bioorg. Med. Chem., 2020.
Experimental Protocols
Autotaxin Inhibition Assay
The in vitro inhibitory activity of the synthesized compounds against autotaxin was determined using a fluorescence-based assay that measures the hydrolysis of a synthetic substrate, FS-3.
Materials:
-
Recombinant human autotaxin (ATX)
-
FS-3 (a fluorogenic lysophospholipase D substrate)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
2 µL of each compound dilution is added to the wells of a 96-well plate.
-
178 µL of the assay buffer containing ATX enzyme is added to each well.
-
The plate is incubated for 15 minutes at 37°C.
-
20 µL of the FS-3 substrate is added to each well to initiate the enzymatic reaction.
-
The fluorescence intensity is measured every minute for 30 minutes using an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
The rate of substrate hydrolysis is calculated from the linear phase of the reaction progress curve.
-
IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Visualizations
Experimental Workflow for ATX Inhibition Assay
Caption: Workflow for the in vitro autotaxin inhibition assay.
Simplified ATX-LPA Signaling Pathway
Caption: Inhibition of the ATX-LPA signaling pathway.
Target Identification for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a proline analogue that, while commercially available as a chiral building block for chemical synthesis, does not have extensively documented specific biological targets in publicly available literature. However, the pyrrolidine-2-carboxylic acid scaffold is a well-established pharmacophore present in numerous biologically active compounds. This technical guide consolidates information on the known biological activities of structurally similar molecules to propose potential target classes and outlines a comprehensive strategy for the definitive target identification and validation of this compound.
Introduction to Pyrrolidine Scaffolds in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its conformational rigidity, chirality, and ability to participate in hydrogen bonding, leading to favorable interactions with biological macromolecules. Derivatives of pyrrolidine-2-carboxylic acid have been successfully developed as inhibitors of various enzymes and have shown a broad range of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.
Potential Target Classes Based on Analogues
Based on the biological activities of structurally related pyrrolidine derivatives, several potential target classes for this compound can be hypothesized. These provide a rational starting point for experimental target identification efforts.
Bacterial Enzymes
Several studies have highlighted the antimicrobial potential of pyrrolidine derivatives. A key target in this area is Enoyl-Acyl Carrier Protein Reductase (InhA) , an essential enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. Pyrrolidine carboxamides have been identified as a novel class of InhA inhibitors[1]. The structural similarity of (S)-2-Benzylpyrrolidine-2-carboxylic acid to these inhibitors suggests that it could potentially target bacterial metabolic pathways.
Metabolic Enzymes
Pyrrolidine derivatives have been shown to inhibit enzymes involved in metabolic regulation. One such enzyme is Autotaxin (ATX) , a lysophospholipase D that generates the signaling molecule lysophosphatidic acid (LPA). Novel pyrrolidinone and pyrrolidine derivatives have been synthesized and identified as potent inhibitors of ATX[2].
Epigenetic Modulators
Derivatives of pyrrolidine- and piperidine-1-carboxylate have been synthesized and evaluated as novel Histone Deacetylase (HDAC) inhibitors[3]. HDACs are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.
Quantitative Data from Analogue Studies
The following table summarizes the inhibitory activities of representative pyrrolidine derivatives against their respective targets. This data provides a benchmark for the potential potency of this compound should it engage with these or similar targets.
| Compound Class | Target Enzyme | Representative Compound | Inhibition Data | Reference |
| Pyrrolidine Carboxamides | Enoyl-Acyl Carrier Protein Reductase (InhA) | p31 | IC50 = 1.39 µM | [1] |
| Pyrrolidine Boronic Acids | Autotaxin (ATX) | 21 | IC50 = 35 nM | [2] |
| Benzyl (2S)-2-...-4-oxopyrrolidine-1-carboxylate | Histone Deacetylase (HDAC) | 17 | Good in vitro growth inhibitory potency | [3] |
Proposed Experimental Workflow for Target Identification
A systematic approach is required to identify the specific molecular target(s) of this compound. The following workflow outlines a standard, multi-pronged strategy.
References
- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vitro Profile of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride: A Review of a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific in vitro studies for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride. While this particular compound remains uncharacterized in the public domain, the broader class of pyrrolidine-2-carboxylic acid derivatives represents a highly significant and well-explored scaffold in medicinal chemistry. The pyrrolidine ring is a "privileged" structural motif, frequently incorporated into a vast array of biologically active molecules due to its unique conformational properties and its role as a versatile building block in synthesis.[1][2][3] This technical guide will, therefore, provide an overview of the diverse in vitro biological activities reported for structurally related pyrrolidine derivatives, offering context for the potential pharmacological relevance of the title compound.
The Pyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry
The five-membered nitrogen-containing heterocycle of pyrrolidine is a cornerstone in the design of novel therapeutics.[1][2] Its non-planar, puckered structure allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological targets such as enzymes and receptors.[2] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing to the binding affinity of these molecules.[3]
Reported In Vitro Activities of Pyrrolidine Derivatives
While awaiting specific data on this compound, the following section summarizes the in vitro activities of various pyrrolidine derivatives, illustrating the broad therapeutic potential of this chemical class.
Table 1: Summary of In Vitro Activities for Selected Pyrrolidine Derivatives
| Compound Class/Derivative | Target/Assay | Quantitative Data (IC50) | Reference |
| Pyrrolidine-2,5-dione derivatives | Autotaxin (ATX) Inhibition | 35 nM - 700 nM | [4] |
| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives | Antiproliferative Activity (A549 lung cancer cell line) | 11.7 µM | [5] |
| 4-methoxy analogue of a pyrrolidine derivative | α-amylase Inhibition | 26.24 µg/mL | [6] |
| 4-methoxy analogue of a pyrrolidine derivative | α-glucosidase Inhibition | 18.04 µg/mL | [6] |
| Spiro[pyrrolidine-3,3′-oxindoles] | Antiproliferative Activity (MCF-7 breast cancer cell line) | 0.42 - 0.78 µM | [1] |
| Spiro[pyrrolidine-3,3′-oxindoles] | Antiproliferative Activity (HT29 colon cancer cell line) | 0.39 - 0.92 µM | [1] |
Note: The data presented above is for structurally related compounds and not for this compound.
Illustrative Experimental Protocols for Pyrrolidine Derivatives
To provide a framework for potential future studies on the title compound, this section details common in vitro methodologies used to assess the biological activity of pyrrolidine derivatives.
1. Enzyme Inhibition Assay (Example: α-Glucosidase Inhibition)
This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is relevant in the context of diabetes research.[6]
-
Principle: The enzyme α-glucosidase hydrolyzes a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, p-NPG) to produce a colored product (p-nitrophenol), which can be quantified spectrophotometrically. An inhibitor will reduce the rate of this reaction.
-
Protocol:
-
Prepare a solution of α-glucosidase (e.g., 1 U/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the α-glucosidase solution to each well and incubate at 37°C for a specified time (e.g., 20 minutes).
-
Initiate the reaction by adding the p-NPG substrate.
-
Incubate for a further period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., 0.1 N Na2CO3).
-
Measure the absorbance of the product at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[6]
-
2. Cell Viability and Cytotoxicity Assay (Example: MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which can be an indicator of cell viability, proliferation, or cytotoxicity.[1]
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[1]
-
Visualizing Potential Mechanisms and Workflows
Given the absence of specific signaling pathway data for this compound, the following diagrams illustrate a generalized experimental workflow for screening and a hypothetical signaling pathway that is often targeted by pyrrolidine-containing compounds.
Generalized In Vitro Screening Workflow
Hypothetical Kinase Signaling Pathway Inhibition
While there is a clear gap in the scientific literature regarding the in vitro biological profile of this compound, the extensive research on the broader class of pyrrolidine derivatives provides a strong rationale for its potential biological activity. The established importance of the pyrrolidine scaffold in drug discovery suggests that the title compound could be a valuable subject for future investigation. The experimental protocols and conceptual frameworks presented here offer a starting point for such studies, which would be essential to elucidate its specific mechanism of action and therapeutic potential. Researchers are encouraged to undertake primary screening to uncover the pharmacological properties of this and other uncharacterized pyrrolidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 4. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride: A Detailed Protocol for Researchers
For Immediate Release
This document provides a comprehensive guide for the synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride, a chiral building block of significant interest to researchers, scientists, and drug development professionals in the pharmaceutical and organic chemistry sectors. The protocol outlines a multi-step synthetic pathway commencing from the readily available amino acid, L-proline.
Application Notes
(S)-2-Benzylpyrrolidine-2-carboxylic acid and its derivatives are crucial intermediates in the development of various pharmacologically active compounds. The rigid pyrrolidine scaffold, coupled with the stereogenic quaternary carbon center, provides a unique three-dimensional structure that is often exploited in the design of enzyme inhibitors, catalysts, and chiral ligands. This protocol details a reproducible and scalable synthesis, enabling access to this valuable compound for research and development purposes. The synthetic strategy involves the protection of the amine and carboxylic acid functionalities of L-proline, followed by a diastereoselective alkylation to introduce the benzyl group at the C-2 position, and subsequent deprotection to yield the target hydrochloride salt. Careful control of reaction conditions, particularly during the alkylation step, is critical to ensure high diastereoselectivity and overall yield.
Data Summary
The following table summarizes the key quantitative data for the multi-step synthesis of this compound.
| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | N-Benzylation | L-Proline, Benzyl bromide, K₂CO₃ | Methanol | 24 hours | Reflux | ~90 |
| 2 | Esterification | N-Benzyl-L-proline, Thionyl chloride, Benzyl alcohol | Toluene | 4 hours | Reflux | ~85 |
| 3 | C-2 Benzylation | N-Benzyl-L-proline benzyl ester, LDA, Benzyl bromide | THF | 3 hours | -78 to RT | ~70 |
| 4 | Hydrolysis & Salt Formation | N-Benzyl-2-benzyl-L-proline benzyl ester, 6M HCl | Dioxane | 12 hours | Reflux | ~95 |
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of (S)-1-Benzylpyrrolidine-2-carboxylic acid (N-Benzyl-L-proline)
-
To a solution of L-proline (11.5 g, 0.1 mol) in methanol (200 mL), add potassium carbonate (41.4 g, 0.3 mol).
-
To this suspension, add benzyl bromide (14.2 mL, 0.12 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Dissolve the crude solid in a minimum amount of water and acidify to pH 6 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford N-benzyl-L-proline as a white solid.
Step 2: Synthesis of Benzyl (S)-1-benzylpyrrolidine-2-carboxylate (N-Benzyl-L-proline benzyl ester)
-
Suspend N-benzyl-L-proline (20.5 g, 0.1 mol) in toluene (200 mL).
-
Add thionyl chloride (11 mL, 0.15 mol) dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction mixture to 0 °C and slowly add benzyl alcohol (15.6 mL, 0.15 mol).
-
Heat the mixture to reflux for an additional 2 hours.
-
Cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the benzyl ester.
Step 3: Synthesis of Benzyl (S)-1,2-dibenzylpyrrolidine-2-carboxylate (N-Benzyl-2-benzyl-L-proline benzyl ester)
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexanes, 69 mL, 0.11 mol) to a solution of diisopropylamine (15.4 mL, 0.11 mol) in anhydrous tetrahydrofuran (THF) (200 mL) at -78 °C under a nitrogen atmosphere.
-
To this LDA solution, add a solution of N-benzyl-L-proline benzyl ester (29.5 g, 0.1 mol) in anhydrous THF (100 mL) dropwise at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add benzyl bromide (13.1 mL, 0.11 mol) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to obtain the C-2 benzylated product.
Step 4: Synthesis of this compound
-
Dissolve the N-benzyl-2-benzyl-L-proline benzyl ester (38.5 g, 0.1 mol) in a mixture of dioxane (100 mL) and 6M hydrochloric acid (100 mL).
-
Heat the mixture to reflux and stir for 12 hours.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove any organic impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain a solid.
-
Recrystallize the solid from a mixture of ethanol and diethyl ether to yield this compound as a white crystalline solid.
Application Notes and Protocols: Synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride, a chiral pyrrolidine derivative of interest in pharmaceutical research and drug development. The synthetic route involves a five-step sequence starting from L-proline, employing a diastereoselective C-alkylation as the key step.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through the following five steps:
-
N-protection of L-proline: The secondary amine of L-proline is protected with a tert-butyloxycarbonyl (Boc) group.
-
Esterification: The carboxylic acid of N-Boc-L-proline is converted to its methyl ester.
-
Diastereoselective C2-Benzylation: The α-carbon of N-Boc-L-proline methyl ester is alkylated with benzyl bromide. This reaction proceeds with inversion of configuration at the C2 position.
-
Hydrolysis and Deprotection: The methyl ester and the N-Boc protecting group are removed under acidic conditions.
-
Hydrochloride Salt Formation: The final product is isolated as its hydrochloride salt.
A visual representation of this experimental workflow is provided below.
Figure 1. Experimental workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-tert-butyloxycarbonyl-L-proline (N-Boc-L-proline)
Materials:
-
L-proline
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve L-proline in an aqueous solution of sodium hydroxide.
-
Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane to the flask.
-
Stir the mixture vigorously at room temperature overnight.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.
| Parameter | Value |
| Starting Material | L-proline |
| Key Reagents | Di-tert-butyl dicarbonate, Sodium hydroxide |
| Solvent | 1,4-Dioxane/Water |
| Temperature | Room Temperature |
| Reaction Time | Overnight |
| Typical Yield | >95% |
Step 2: Synthesis of N-Boc-L-proline methyl ester
Materials:
-
N-Boc-L-proline
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-L-proline in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add methyl iodide dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-proline methyl ester as a colorless oil.
| Parameter | Value |
| Starting Material | N-Boc-L-proline |
| Key Reagents | Methyl iodide, Potassium carbonate |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | ~90% |
Step 3: Diastereoselective Synthesis of (2R)-N-Boc-2-benzyl-pyrrolidine-2-carboxylic acid methyl ester
Materials:
-
N-Boc-L-proline methyl ester
-
Lithium diisopropylamide (LDA) solution in THF
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-L-proline methyl ester in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise to the cooled solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (2R)-N-Boc-2-benzyl-pyrrolidine-2-carboxylic acid methyl ester. The diastereoselectivity of this reaction is generally high, favoring the product with inversion of configuration.[1]
| Parameter | Value |
| Starting Material | N-Boc-L-proline methyl ester |
| Key Reagents | Lithium diisopropylamide (LDA), Benzyl bromide |
| Solvent | THF |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | Overnight |
| Typical Yield | 60-70% |
Steps 4 & 5: Hydrolysis, Deprotection, and Hydrochloride Salt Formation
Materials:
-
(2R)-N-Boc-2-benzyl-pyrrolidine-2-carboxylic acid methyl ester
-
6 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Place (2R)-N-Boc-2-benzyl-pyrrolidine-2-carboxylic acid methyl ester in a round-bottom flask.
-
Add 6 M aqueous hydrochloric acid to the flask.
-
Heat the mixture at reflux for 4-6 hours. During this time, both the methyl ester and the N-Boc group will be cleaved.
-
Cool the reaction mixture to room temperature.
-
Wash the aqueous solution with diethyl ether to remove any organic impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain a solid residue.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure this compound as a white crystalline solid.
| Parameter | Value |
| Starting Material | (2R)-N-Boc-2-benzyl-pyrrolidine-2-carboxylic acid methyl ester |
| Key Reagent | 6 M Hydrochloric acid |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | >80% |
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Consistent with the proposed structure, showing signals for the benzyl group, the pyrrolidine ring protons, and the acidic proton. |
| ¹³C NMR | Consistent with the proposed structure, showing the expected number of carbon signals. |
| Mass Spectrometry | Molecular ion peak corresponding to the free base [M+H]⁺. |
| Optical Rotation | A specific optical rotation value confirming the (S)-enantiomer. |
| Purity (e.g., by HPLC) | ≥95% |
This detailed protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adhere to standard laboratory safety practices when performing these experiments.
References
Application Notes and Protocols for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride, a derivative of the versatile organocatalyst L-proline, holds potential for applications in asymmetric synthesis. The introduction of a benzyl group at the nitrogen atom modifies the steric and electronic properties of the parent proline molecule, which can influence its catalytic activity and stereoselectivity. This document provides an overview of the potential applications of this catalyst in asymmetric synthesis, focusing on aldol and Michael additions. It should be noted that while the general principles of proline-based organocatalysis are well-established, specific and detailed experimental data for this compound is not extensively available in the reviewed scientific literature. The protocols provided herein are representative examples based on analogous proline-catalyzed reactions and should be considered as starting points for optimization.
Principle of Catalysis: Enamine and Iminium Ion Intermediates
The catalytic activity of proline and its derivatives in asymmetric synthesis primarily relies on their ability to form key reactive intermediates with carbonyl compounds. The secondary amine of the pyrrolidine ring is crucial for this mode of activation.
-
Enamine Catalysis: In reactions involving a ketone or aldehyde as a nucleophile (e.g., aldol reaction, Michael addition), the catalyst reacts to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and its chiral environment dictates the stereochemical outcome of the subsequent reaction with an electrophile.
-
Iminium Ion Catalysis: When an α,β-unsaturated aldehyde or ketone acts as an electrophile, the catalyst forms a chiral iminium ion. This transformation lowers the LUMO of the enone system, activating it for nucleophilic attack. The stereochemistry of the product is controlled by the catalyst, which directs the nucleophile to a specific face of the iminium ion.
The carboxylic acid moiety in proline-based catalysts can act as a Brønsted acid/base co-catalyst, participating in proton transfer steps and stabilizing transition states through hydrogen bonding.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds and the synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. While specific data for this compound is limited, a general protocol based on L-proline catalysis is presented below.
Representative Experimental Protocol: Asymmetric Aldol Reaction
Reaction: Asymmetric aldol reaction between an aldehyde and a ketone.
Materials:
-
This compound
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., DMSO, DMF, or CHCl₃)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in the chosen solvent (2.0 mL) at room temperature, add this compound (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Note: The optimal solvent, temperature, reaction time, and catalyst loading will need to be determined empirically for each specific substrate combination. The presence of the hydrochloride may necessitate the addition of a base to generate the active neutral catalyst in situ.
Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the enantioselective formation of carbon-carbon bonds in a 1,4-conjugate addition manner. This reaction is widely used to synthesize a variety of chiral compounds.
Representative Experimental Protocol: Asymmetric Michael Addition
Reaction: Asymmetric Michael addition of a ketone to a nitroalkene.
Materials:
-
This compound
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., Toluene, CHCl₃, or solvent-free)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a vial containing this compound (0.1 mmol, 10 mol%), add the nitroalkene (1.0 mmol) and the ketone (2.0 mmol).
-
Add the solvent (2.0 mL) if the reaction is not performed neat.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor its progress by TLC.
-
Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the Michael adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Catalytic Cycle of an Asymmetric Aldol Reaction
Caption: Generalized catalytic cycle for an asymmetric aldol reaction.
Experimental Workflow for Asymmetric Synthesis
Caption: General experimental workflow for asymmetric organocatalysis.
Logical Relationship in Enamine Catalysis
Caption: Logical flow of stereochemical control in enamine catalysis.
Summary and Outlook
This compound is a chiral molecule with the structural prerequisites to act as an organocatalyst in asymmetric transformations. While direct and detailed applications in asymmetric aldol and Michael additions are not prominently featured in the current scientific literature, the general principles of proline catalysis provide a strong foundation for exploring its potential. The provided protocols serve as a starting point for researchers to investigate the catalytic efficacy of this specific compound. Further research is required to fully elucidate its catalytic profile, including optimal reaction conditions, substrate scope, and the achievable levels of stereoselectivity. Such studies will be valuable for the broader community of synthetic chemists and professionals in drug development.
(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride: Application Notes for Asymmetric Organocatalysis
(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a proline-derived organocatalyst utilized in asymmetric synthesis. As a derivative of the well-established catalyst L-proline, it is primarily employed to catalyze carbon-carbon bond-forming reactions, yielding chiral products with high enantiomeric purity. Its structural features, including the secondary amine and the carboxylic acid moiety on a rigid pyrrolidine scaffold, are key to its catalytic activity. The benzyl substituent at the C2 position introduces steric bulk that can influence the stereochemical outcome of the catalyzed reactions.
This document provides an overview of the applications of this compound in asymmetric organocatalysis, with a focus on asymmetric aldol and Michael addition reactions. Detailed protocols and mechanistic insights are provided to guide researchers, scientists, and drug development professionals in the use of this catalyst.
Principle of Catalysis: Enamine and Iminium Ion Intermediates
The catalytic utility of proline and its derivatives, including this compound, is rooted in their ability to form nucleophilic enamine intermediates with carbonyl compounds (ketones and aldehydes). This activation mode is central to a variety of asymmetric transformations. The general catalytic cycle proceeds through the formation of a chiral enamine, which then reacts with an electrophile. The resulting iminium ion is subsequently hydrolyzed to regenerate the catalyst and release the chiral product. The carboxylic acid functionality often plays a crucial role as a proton shuttle, activating the electrophile and facilitating catalyst turnover.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for the construction of chiral β-hydroxy carbonyl compounds, which are valuable building blocks in the synthesis of natural products and pharmaceuticals. This compound can catalyze the direct aldol reaction between a ketone and an aldehyde.
General Reaction Scheme:
-
Donor: Ketone
-
Acceptor: Aldehyde
-
Product: Chiral β-hydroxy ketone
Illustrative Quantitative Data
While specific data for this compound is not extensively available in the public domain, the following table illustrates typical results obtained with similar proline-based organocatalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 10 | DMSO | Room Temp. | 24 | 95 | 95:5 | 99 (anti) |
| 20 | DMF | 0 | 48 | 92 | 93:7 | 98 (anti) |
| 10 | Neat | Room Temp. | 72 | 88 | 90:10 | 97 (anti) |
Detailed Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction catalyzed by a proline derivative. Researchers should optimize conditions for their specific substrates and for this compound.
Materials:
-
This compound
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., DMSO, DMF, or neat)
-
Magnetic stirrer and reaction vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equivalent).
-
Add the ketone (5.0 mmol, 5.0 equivalents).
-
Add this compound (0.1 mmol, 10 mol%).
-
If using a solvent, add the desired anhydrous solvent (e.g., 2 mL of DMSO).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio and enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.
Catalytic Cycle for the Asymmetric Aldol Reaction
Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the formation of carbon-carbon bonds in an enantioselective manner, leading to the synthesis of chiral 1,5-dicarbonyl compounds and their derivatives. This compound can serve as an effective catalyst for the addition of ketones or aldehydes to α,β-unsaturated nitroalkenes.
General Reaction Scheme:
-
Donor: Ketone or Aldehyde
-
Acceptor: α,β-Unsaturated Nitroalkene
-
Product: Chiral γ-nitro carbonyl compound
Illustrative Quantitative Data
The following table provides representative data for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, catalyzed by proline-based organocatalysts.
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 20 | Chloroform | Room Temp. | 96 | 98 | 90:10 | 99 (syn) |
| 10 | Toluene | 4 | 120 | 95 | 92:8 | 97 (syn) |
| 30 | Neat | 25 | 48 | 99 | >95:5 | 99 (syn) |
Detailed Experimental Protocol: Asymmetric Michael Addition
This protocol outlines a general procedure for the asymmetric Michael addition of a ketone to a nitroolefin. Optimization for the specific substrates and catalyst is recommended.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., chloroform, toluene, or neat)
-
Magnetic stirrer and reaction vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a dry reaction vial equipped with a magnetic stir bar, dissolve the nitroalkene (0.5 mmol, 1.0 equivalent) in the chosen solvent (e.g., 1 mL of chloroform).
-
Add the ketone (1.0 mmol, 2.0 equivalents).
-
Add this compound (0.1 mmol, 20 mol%).
-
Stir the mixture at the specified temperature (e.g., room temperature).
-
Monitor the reaction's progress using TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the chiral γ-nitro ketone.
-
Analyze the product to determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR spectroscopy.
Experimental Workflow for Asymmetric Michael Addition
Caption: General workflow for an asymmetric Michael addition reaction.
Conclusion
This compound is a promising organocatalyst for asymmetric synthesis, particularly for aldol and Michael addition reactions. Its structural similarity to L-proline suggests a similar catalytic mechanism involving enamine and iminium ion intermediates. The benzyl group at the C2 position is expected to play a significant role in the stereochemical control of these reactions. The provided protocols offer a general guideline for employing this catalyst, and researchers are encouraged to perform systematic optimization studies to achieve the best results for their specific applications in the synthesis of complex chiral molecules for the pharmaceutical and other fine chemical industries.
Application Notes and Protocols for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a proline analogue characterized by a benzyl group at the Cα position, classifying it as a sterically hindered α,α-disubstituted amino acid. Its incorporation into peptide chains imparts significant conformational constraints, a strategy widely employed in medicinal chemistry to enhance the therapeutic potential of peptides. These constraints can lead to peptides with increased metabolic stability, higher binding affinity for their targets, and improved pharmacokinetic profiles. This document provides an overview of its applications, detailed experimental protocols for its use in peptide synthesis, and illustrative data.
Core Principles and Advantages of Incorporating (S)-2-Benzylpyrrolidine-2-carboxylic acid
The introduction of conformationally constrained amino acids like (S)-2-Benzylpyrrolidine-2-carboxylic acid is a powerful tool in peptide design. Native peptides often suffer from drawbacks such as rapid degradation by proteases and poor bioavailability due to their inherent flexibility. By introducing a rigid structural element, the following advantages can be achieved:
-
Enhanced Metabolic Stability: The steric hindrance provided by the benzyl group can shield the adjacent peptide bonds from enzymatic cleavage, increasing the peptide's half-life in biological systems.
-
Improved Binding Affinity: Pre-organizing the peptide into a bioactive conformation reduces the entropic penalty upon binding to its target, which can lead to a significant increase in binding affinity and potency.
-
Modulation of Secondary Structure: The rigid pyrrolidine ring can be used to induce or stabilize specific secondary structures, such as β-turns or helical conformations, which are often crucial for biological activity.
Applications in Peptide Synthesis and Drug Discovery
(S)-2-Benzylpyrrolidine-2-carboxylic acid and similar constrained amino acids are valuable building blocks in the development of novel peptide-based therapeutics. Key application areas include:
-
Peptidomimetics: Creating peptide mimics with improved drug-like properties.
-
Targeting Protein-Protein Interactions (PPIs): Designing peptides that can effectively disrupt PPIs, which are implicated in numerous diseases, including cancer.
-
Development of Novel Antibiotics and Antivirals: Synthesizing peptides with enhanced stability and specific conformations to target microbial or viral proteins.
Experimental Protocols
The primary challenge in incorporating (S)-2-Benzylpyrrolidine-2-carboxylic acid into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is overcoming the steric hindrance during the coupling reaction. This often requires more potent coupling reagents and potentially modified reaction conditions compared to standard amino acid coupling.
General Protocol for Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide containing (S)-2-Benzylpyrrolidine-2-carboxylic acid on a Rink Amide resin.
1. Resin Preparation:
- Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 5 minutes.
- Drain the solution.
- Repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling of (S)-2-Benzylpyrrolidine-2-carboxylic acid:
- Pre-activation: In a separate vessel, dissolve Fmoc-(S)-2-Benzylpyrrolidine-2-carboxylic acid (3-5 equivalents relative to resin loading) and a suitable coupling reagent such as HATU (3-5 equivalents) in DMF.
- Add N,N-Diisopropylethylamine (DIEA) (6-10 equivalents) to the activation mixture and agitate for 2-5 minutes.
- Coupling Reaction: Add the activated amino acid solution to the swelled resin.
- Agitate the mixture at room temperature for 2-4 hours. Microwave-assisted synthesis can also be employed to enhance coupling efficiency.
- Monitor the coupling reaction using a qualitative test such as the Kaiser test. Note that secondary amines like proline analogues may give a weak or different colorimetric response.
4. Capping (Optional but Recommended):
- If the coupling is incomplete after a second coupling attempt, cap the unreacted amino groups to prevent the formation of deletion peptides.
- Treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.
- Wash the resin with DMF (3 x 1 min).
5. Iteration for Peptide Elongation:
- Repeat steps 2 and 3 (using the appropriate Fmoc-protected amino acid) to continue elongating the peptide chain.
6. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.
- Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.
- Agitate the mixture at room temperature for 2-4 hours.
- Filter the resin and collect the TFA solution containing the cleaved peptide.
7. Peptide Precipitation and Purification:
- Precipitate the peptide by adding the TFA solution to cold diethyl ether.
- Centrifuge the mixture to pellet the crude peptide.
- Wash the peptide pellet with cold diethyl ether.
- Dry the crude peptide under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry (MS).
Data Presentation
Due to the proprietary nature of drug development and the specificity of peptide sequences, publicly available quantitative data for the incorporation of this compound is scarce. The following table provides illustrative data based on typical outcomes for the coupling of sterically hindered amino acids using different coupling reagents.
| Coupling Reagent | Equivalents of Amino Acid | Coupling Time (hours) | Illustrative Crude Purity (%) | Illustrative Final Yield (%) |
| HBTU/HOBt | 5 | 4 | 65-75 | 40-50 |
| HATU | 4 | 2 | >85 | >60 |
| PyBOP | 4 | 3 | 80-90 | 55-65 |
| DIC/Oxma | 5 | 6 | 70-80 | 45-55 |
Note: The data presented in this table is illustrative and intended for comparative purposes only. Actual results will vary depending on the specific peptide sequence, resin, and reaction conditions. HATU is often a preferred coupling reagent for sterically hindered amino acids due to its high reactivity.
Visualizations
Experimental Workflow for SPPS
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Modulation of Protein-Protein Interaction
Caption: Mechanism of PPI inhibition by a constrained peptide.
Application Notes and Protocols for the Derivatization of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the chemical derivatization of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride. This versatile chiral building block is a valuable starting material in the synthesis of a wide range of biologically active molecules, particularly in the development of enzyme inhibitors.[1] The protocols outlined below focus on common and effective derivatization techniques targeting the secondary amine and carboxylic acid functionalities of the pyrrolidine ring.
N-Acylation of the Pyrrolidine Nitrogen
N-acylation is a fundamental method to introduce a variety of functional groups to the pyrrolidine nitrogen, enabling the exploration of structure-activity relationships (SAR) in drug discovery. This can be achieved using acyl chlorides or acid anhydrides in the presence of a base to neutralize the generated acid.
General Reaction Scheme:
Experimental Protocols
Protocol 1.1: N-Acetylation using Acetyl Chloride
This protocol describes the addition of an acetyl group to the pyrrolidine nitrogen.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Suspend this compound (1.0 eq.) in anhydrous DCM (10 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq.) dropwise to the stirred suspension.
-
In a separate flask, dissolve acetyl chloride (1.1 eq.) in anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 1.2: N-Acylation using Acetic Anhydride
This protocol provides an alternative method for N-acetylation.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of water and DCM.
-
Add pyridine (3.0 eq.) and cool the mixture to 0 °C.
-
Add acetic anhydride (1.5 eq.) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the N-acetylated product.
Quantitative Data for N-Acylation
| Acylating Agent | Base | Solvent | Reaction Time (h) | Reported Yield (%) | Reference |
| Acetyl Chloride | Triethylamine | DCM | 2-4 | 80-90 | Adapted from[2] |
| Acetic Anhydride | Pyridine | DCM | 12 | ~85 | Adapted from general acylation protocols |
| Benzoyl Chloride | Triethylamine | DCM | 3-5 | 80-92 | Adapted from general acylation protocols |
Esterification of the Carboxylic Acid
Esterification of the carboxylic acid moiety is a common strategy to modify the pharmacokinetic properties of a molecule or to protect the carboxylic acid during subsequent synthetic steps.
General Reaction Scheme:
Experimental Protocols
Protocol 2.1: Methyl Esterification using Thionyl Chloride in Methanol
This is a classic and efficient method for the formation of methyl esters.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
Procedure:
-
Suspend this compound (1.0 eq.) in anhydrous methanol (20 mL per gram of starting material) at 0 °C.
-
Add thionyl chloride (1.2 eq.) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.
-
The product can be purified by recrystallization.
Protocol 2.2: Ethyl Esterification using Ethanolic HCl
This protocol is suitable for preparing ethyl esters.
Materials:
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Acetyl chloride or gaseous HCl
Procedure:
-
Prepare a solution of HCl in ethanol by carefully adding acetyl chloride (1.5 eq.) to anhydrous ethanol at 0 °C.
-
Add this compound (1.0 eq.) to the ethanolic HCl solution.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and evaporate the solvent under reduced pressure.
-
The residue can be triturated with diethyl ether to afford the ethyl ester hydrochloride as a solid.
Quantitative Data for Esterification
| Alcohol | Acid Catalyst | Reaction Time (h) | Reported Yield (%) | Reference |
| Methanol | Thionyl Chloride | 3-5 | >90 | Adapted from[3] |
| Ethanol | Ethanolic HCl | 4-6 | 85-95 | General knowledge |
| n-Propanol | Propanolic HCl | 5-7 | 80-90 | General knowledge |
Amide Coupling of the Carboxylic Acid
Amide bond formation is one of the most important reactions in drug discovery, allowing for the connection of the carboxylic acid with a wide variety of amine-containing fragments.[1] Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives such as 1-Hydroxybenzotriazole (HOBt).
General Reaction Scheme:
Experimental Protocol
Protocol 3.1: Amide Coupling using EDC/HOBt
This is a widely used and reliable method for amide bond formation.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add the amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (3.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Amide Coupling
| Amine | Coupling System | Base | Solvent | Reaction Time (h) | Reported Yield (%) | Reference |
| Aniline | EDC/HOBt | DIPEA | DMF | 12-18 | 60-80 | Adapted from[4] |
| Benzylamine | EDC/HOBt | DIPEA | DMF | 12-18 | 70-90 | Adapted from general protocols |
| Morpholine | HATU | DIPEA | DMF | 2-4 | 80-95 | Adapted from general protocols |
Applications in Drug Discovery
Derivatives of (S)-2-Benzylpyrrolidine-2-carboxylic acid are valuable scaffolds in the design of enzyme inhibitors, leveraging the rigid pyrrolidine ring to achieve specific orientations within enzyme active sites.
Matrix Metalloproteinase (MMP) Inhibitors
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in diseases such as cancer and arthritis.[5] Pyrrolidine-based structures can be designed to chelate the active site zinc ion, leading to potent inhibition.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates incretin hormones, which are involved in glucose homeostasis.[6] DPP-4 inhibitors are an important class of drugs for the treatment of type 2 diabetes.[7] The pyrrolidine scaffold is a common feature in many potent and selective DPP-4 inhibitors.[8]
Visualizations
Caption: General derivatization pathways for this compound.
Caption: Inhibition of MMPs by a pyrrolidine-based inhibitor.
Caption: DPP-4 inhibition enhances incretin effects on glucose homeostasis.
References
- 1. benchchem.com [benchchem.com]
- 2. KR100445781B1 - Process for preparing (S)-1-acetyl-2-pyrrolidinecarboxamide - Google Patents [patents.google.com]
- 3. US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Chiral Resolution Using (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific documented applications or quantitative data for the direct use of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride as a chiral resolving agent. The following application notes and protocols are based on the well-established principles of chiral resolution by diastereomeric salt formation and are adapted from procedures for structurally similar proline derivatives. The provided data is illustrative and should be considered hypothetical. Experimental conditions will require optimization for specific racemic compounds.
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers, which often exhibit different pharmacological and toxicological profiles.[1] One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts.[1][2][3] This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[2]
This compound, a derivative of the amino acid L-proline, is a potential chiral resolving agent. Its rigid pyrrolidine ring and the presence of both a carboxylic acid and a secondary amine (in its free base form) provide multiple points of interaction for the formation of diastereomeric salts with racemic bases (e.g., amines) or, after derivatization, with racemic alcohols. The benzyl group introduces steric bulk, which can enhance the differences in the crystal packing of the resulting diastereomeric salts, thereby facilitating their separation.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle involves the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. When a racemic base (e.g., a racemic amine) is reacted with an enantiomerically pure chiral acid like (S)-2-Benzylpyrrolidine-2-carboxylic acid, two diastereomeric salts are formed. These salts, having different spatial arrangements, exhibit different solubilities in a given solvent, which allows one diastereomer to be selectively crystallized.[2][4]
The process can be summarized in the following steps:
-
Salt Formation: Reaction of the racemic mixture with the chiral resolving agent.
-
Crystallization: Selective precipitation of the less soluble diastereomeric salt.
-
Isolation: Separation of the crystallized salt by filtration.
-
Liberation of the Enantiomer: Recovery of the desired enantiomer from the purified diastereomeric salt.
Applications
Based on its structure, this compound is primarily suited for the resolution of:
-
Racemic Amines: The carboxylic acid functionality can form salts directly with basic amines.
-
Racemic Alcohols: Alcohols can be derivatized with a suitable acidic handle (e.g., by forming a phthalate half-ester) to enable salt formation with a chiral base, or alternatively, the resolving agent could be derivatized to react with the alcohol.
Experimental Protocols
Protocol 1: Chiral Resolution of a Racemic Amine
This protocol describes a general procedure for the resolution of a racemic amine using (S)-2-Benzylpyrrolidine-2-carboxylic acid as the resolving agent (used in its free acid form, which can be generated in situ or prior to the resolution).
Materials:
-
Racemic amine
-
This compound
-
Base (e.g., NaOH or triethylamine) to generate the free acid
-
Suitable solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water)
-
Acid (e.g., HCl) and Base (e.g., NaOH) for liberation of the amine
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of the Free Acid Resolving Agent:
-
Dissolve this compound in a minimal amount of water.
-
Add one equivalent of a suitable base (e.g., 1M NaOH) to neutralize the hydrochloride and precipitate the free acid, or use a suitable organic base like triethylamine in an organic solvent.
-
Isolate the free acid or use the solution directly in the next step.
-
-
Diastereomeric Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent with gentle heating.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of (S)-2-Benzylpyrrolidine-2-carboxylic acid in the same solvent, also with heating. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially crystallized salt.
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt, if available, can be beneficial.
-
For complete crystallization, the mixture can be further cooled in an ice bath or refrigerator for several hours to overnight.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
The enantiomeric purity of the amine in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC or GC.
-
If necessary, the diastereomeric salt can be recrystallized from a suitable solvent to improve its purity.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong base (e.g., 2M NaOH) dropwise until the pH is basic (pH > 10) to liberate the free amine.
-
Extract the liberated amine with an organic solvent (e.g., 3 x 20 mL of dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the previous step can be acidified with a strong acid (e.g., 2M HCl) to precipitate the resolving agent, which can then be recovered by filtration.
-
Diagram: Experimental Workflow for Chiral Resolution of a Racemic Amine
Caption: Workflow for the chiral resolution of a racemic amine.
Quantitative Data (Hypothetical)
The following table summarizes hypothetical data for the chiral resolution of a generic racemic amine, "Amine-X," using (S)-2-Benzylpyrrolidine-2-carboxylic acid. This data is for illustrative purposes to demonstrate how results would be presented.
| Racemic Compound | Resolving Agent | Solvent System | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee%) of Liberated Amine |
| Amine-X | (S)-2-Benzylpyrrolidine-2-carboxylic acid | Ethanol | 45 | >98% (R-Amine-X) |
| Amine-X | (S)-2-Benzylpyrrolidine-2-carboxylic acid | Isopropanol | 42 | 95% (R-Amine-X) |
| Amine-X | (S)-2-Benzylpyrrolidine-2-carboxylic acid | Acetone | 38 | 90% (R-Amine-X) |
| Amine-X | (S)-2-Benzylpyrrolidine-2-carboxylic acid | Methanol/Water (9:1) | 40 | 92% (R-Amine-X) |
Table 1: Hypothetical resolution data for Racemic Amine-X.
Logical Relationships in Chiral Resolution
The success of a chiral resolution by diastereomeric salt formation depends on several interconnected factors. The choice of solvent is crucial as it influences the solubility of the two diastereomeric salts. An ideal solvent will maximize the solubility difference between the two salts, leading to a high yield and high enantiomeric purity of the less soluble salt. The stoichiometry of the resolving agent and the temperature profile of the crystallization process are also key parameters that require optimization.
Diagram: Key Factors Influencing Chiral Resolution
References
Application Notes and Protocols: (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a proline analogue that holds significant promise in the field of drug discovery. The pyrrolidine scaffold is a key structural motif found in numerous FDA-approved drugs, valued for its ability to introduce conformational rigidity and serve as a versatile building block in medicinal chemistry.[1][2] This particular compound, with its benzyl substitution at the C2 position, offers a unique three-dimensional structure that can be exploited for developing potent and selective inhibitors of various biological targets. These application notes provide an overview of the potential applications of this compound, with a focus on its emerging role as a scaffold for Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.
Application: Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Background: Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] Inhibition of DPP-IV prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. Consequently, DPP-IV inhibitors have emerged as a major class of oral antihyperglycemic agents for the management of type 2 diabetes.[4][5]
Mechanism of Action: Pyrrolidine-based compounds, particularly those with a nitrile or carboxylic acid function at the C2 position, have been extensively investigated as DPP-IV inhibitors.[5] The pyrrolidine ring is designed to mimic the proline residue of natural DPP-IV substrates. The carboxylic acid group of (S)-2-Benzylpyrrolidine-2-carboxylic acid can form key interactions with the active site of the DPP-IV enzyme. The benzyl group can be oriented towards a hydrophobic pocket, contributing to the binding affinity and selectivity of the inhibitor.
Potential Advantages:
-
Stereospecificity: The (S)-configuration is often crucial for optimal binding to the chiral active site of DPP-IV.
-
Structural Rigidity: The pyrrolidine ring reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and improved pharmacokinetic properties.
-
Synthetic Tractability: The compound serves as a valuable starting material for the synthesis of a library of derivatives, allowing for the fine-tuning of potency, selectivity, and drug-like properties.
Quantitative Data Summary
| Compound Class | Target | In Vitro Potency (IC50/Ki) | Selectivity Profile |
| Substituted pyrrolidine-2,4-dicarboxylic acid amides | DPP-IV | 2 - 250 nM (IC50) | Selective over DPP-II, DPP8, and FAP enzymes |
| 2-Cyanopyrrolidides (e.g., ABT-279) | DPP-IV | 1.0 nM (Ki) | >30,000-fold selective over DPP8 and DPP9 |
Experimental Protocols
The following are generalized protocols for the synthesis and in vitro evaluation of this compound derivatives as DPP-IV inhibitors.
Protocol 1: Synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic Acid Amide Derivatives
This protocol describes a general method for the amide coupling of this compound with a variety of amines to generate a library of potential DPP-IV inhibitors.
Materials:
-
This compound
-
Desired amine (R-NH2)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM or DMF, add the base (DIPEA or TEA, 3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the coupling agent (e.g., HATU, 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: In Vitro DPP-IV Inhibition Assay
This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of the synthesized compounds against human DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent (e.g., 0.1% BSA or 0.01% Triton X-100)
-
Test compounds (synthesized derivatives of (S)-2-Benzylpyrrolidine-2-carboxylic acid) dissolved in DMSO
-
Reference DPP-IV inhibitor (e.g., Vildagliptin or Sitagliptin)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Test compound or reference inhibitor solution
-
Human recombinant DPP-IV enzyme solution (pre-diluted in assay buffer)
-
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the DPP-IV substrate (Gly-Pro-AMC) solution to each well.
-
Immediately start monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorometric plate reader.
-
Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the uninhibited control (enzyme + substrate + buffer + DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
DPP-IV Inhibition Signaling Pathway
Caption: DPP-IV inhibition pathway.
Experimental Workflow for DPP-IV Inhibitor Screening
Caption: Workflow for DPP-IV inhibitor screening.
References
- 1. Substituted pyrrolidine-2,4-dicarboxylic acid amides as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a chiral organic compound, classified as a biochemical reagent for life science research.[1][2] As with any compound intended for research or potential drug development, establishing robust analytical methods for its identification, purity, and strength is critical. This document provides a comprehensive guide to the development of assays for this compound, focusing on identity, quantitative analysis (assay), chiral purity, and related substances. The protocols provided are based on established analytical techniques for similar molecules, such as High-Performance Liquid Chromatography (HPLC), which is a common method for purity determination of pyrrolidine derivatives.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for method development, including solvent selection and storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [2][3] |
| Molecular Weight | 241.71 g/mol | [2] |
| Appearance | White to off-white solid | [3][5] |
| Purity (by HPLC) | ≥98% | [3][6] |
| Storage Conditions | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][2] |
| Solubility | Soluble in DMSO (100 mg/mL) | [2] |
Assay Development and Protocols
The following section details the protocols for the key assays required for the characterization of this compound.
Identification by FTIR
Objective: To confirm the identity of the compound by comparing its infrared spectrum with that of a reference standard.
Protocol:
-
Prepare a potassium bromide (KBr) disc of the sample by intimately mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a transparent disc.
-
Record the infrared spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
The spectrum of the sample should be concordant with the spectrum of a reference standard of this compound.
Assay by HPLC (Quantitative Analysis)
Objective: To determine the content (assay) of this compound.
Protocol:
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to obtain a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
Procedure: Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculation: Calculate the percentage content of this compound in the sample using the following formula:
Enantiomeric Purity by Chiral HPLC
Objective: To determine the enantiomeric purity of this compound by separating it from its (R)-enantiomer. The use of chiral HPLC is a standard method for determining the chiral purity of pyrrolidine derivatives.[4]
Protocol:
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A suitable mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid. The exact ratio should be optimized for best separation.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a solution of the reference standard at a concentration of approximately 0.5 mg/mL in the mobile phase. If available, a racemic mixture should be used to confirm the resolution of the enantiomers.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
Procedure: Inject the solutions and record the chromatograms.
-
Calculation: Calculate the percentage of the (R)-enantiomer using the following formula:
The enantiomeric excess (e.e.) can then be calculated as:
Related Substances by HPLC
Objective: To detect and quantify any impurities or degradation products in the sample.
Protocol:
-
Chromatographic Conditions: Use the same conditions as for the Assay by HPLC (Section 3.2). A longer run time may be necessary to elute any late-eluting impurities.
-
Sample Preparation: Prepare a sample solution at a concentration of approximately 1.0 mg/mL.
-
Procedure: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the percentage of each impurity by area normalization:
Data Presentation
The quantitative data from the assays should be summarized in a clear and structured table for easy comparison and analysis.
Table 2: Summary of Assay Results
| Assay | Acceptance Criteria | Result (Example Batch) |
| Assay (Content) | 98.0% - 102.0% | 99.5% |
| Enantiomeric Purity (% e.e.) | ≥ 99.0% | 99.8% |
| Individual Impurity | ≤ 0.10% | < 0.05% |
| Total Impurities | ≤ 0.50% | 0.15% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the assay development of this compound.
Caption: Assay development workflow.
Hypothetical Signaling Pathway
As the specific biological target and signaling pathway for this compound are not well-defined in the public domain, a hypothetical pathway is presented below. This compound, being a proline analog, could potentially interact with enzymes or receptors that recognize proline or similar structures, such as certain proteases or neurotransmitter transporters.
Caption: Hypothetical signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemscene.com [chemscene.com]
Application Notes and Protocols for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the handling, storage, and use of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride. This chiral building block is a valuable component in the synthesis of novel therapeutics and complex molecular architectures. Adherence to these guidelines is crucial for ensuring the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.
Chemical and Physical Properties
This compound is a proline derivative that serves as a key intermediate in various synthetic applications, particularly in peptide synthesis and medicinal chemistry.[1] Its stereochemistry makes it a valuable asset in the development of enantiomerically pure pharmaceuticals.
| Property | Value |
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.72 g/mol [2] |
| Appearance | White to off-white solid[2] |
| Purity | ≥97.0% (NMR)[2], ≥98% |
| Solubility | Soluble in DMSO (100 mg/mL, requires sonication)[3] |
| Storage Temperature | 4°C for the solid, sealed and protected from moisture. Stock solutions: -20°C for 1 month, -80°C for 6 months.[4] |
Handling and Safety Precautions
Proper handling of this compound is essential to minimize exposure and maintain a safe laboratory environment. The compound is classified as an irritant.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage Conditions
To ensure the stability and longevity of this compound, the following storage conditions are recommended:
-
Solid Form: Store in a tightly sealed container in a cool, dry, and well-ventilated place at 4°C.[2] Protect from moisture and light.
-
In Solution: For short-term storage (up to 1 month), store aliquots at -20°C. For long-term storage (up to 6 months), store at -80°C.[4] Avoid repeated freeze-thaw cycles.
Incompatible Materials:
-
Strong oxidizing agents.
Experimental Protocols
This compound is a versatile building block. A primary application is its use in peptide synthesis after the protection of its secondary amine. Below is a general protocol for the N-Boc protection of the amine, a common first step before its incorporation into a peptide chain.
N-Boc Protection of this compound
This protocol describes the protection of the secondary amine of this compound with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of dioxane and 1N aqueous sodium hydroxide solution. The base will neutralize the hydrochloride and deprotonate the carboxylic acid.
-
Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in dioxane dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Visualizations
Experimental Workflow for N-Boc Protection
Caption: Workflow for the N-Boc protection of (S)-2-Benzylpyrrolidine-2-carboxylic acid.
Role as a Chiral Building Block in Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The incorporation of chiral pyrrolidine derivatives like (S)-2-Benzylpyrrolidine-2-carboxylic acid allows for the precise three-dimensional arrangement of functional groups, which is critical for selective interaction with biological targets such as enzymes and receptors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the multi-step synthesis of this compound, starting from (S)-proline. The synthesis is typically a four-step process:
-
N-Protection: Protection of the secondary amine of (S)-proline with a tert-butoxycarbonyl (Boc) group.
-
Esterification: Conversion of the carboxylic acid of N-Boc-(S)-proline to its methyl ester.
-
Alkylation: Benzylation at the α-carbon to introduce the benzyl group.
-
Deprotection & Salt Formation: Removal of the Boc and ester protecting groups and formation of the hydrochloride salt.
Each step is critical for the overall yield and purity of the final product. Below are common questions and troubleshooting advice for each stage.
Step 1: N-Protection of (S)-Proline
Q1: What are the common issues leading to low yields during the N-protection of (S)-proline with Boc anhydride?
A1: Low yields in this step are often due to incomplete reaction or side reactions. Key factors to consider are the choice of base and solvent. Triethylamine in a solvent like dichloromethane is a common choice. Inadequate basicity can lead to a slow reaction, while overly harsh conditions are generally not necessary for this step. It's crucial to ensure the complete dissolution of proline, which can be challenging in some organic solvents. Using a biphasic system with a base like sodium hydroxide or sodium carbonate in water can improve the reaction efficiency.
Troubleshooting Table: N-Protection
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction due to poor solubility of proline. | Use a biphasic solvent system (e.g., water/dichloromethane) with a suitable base (e.g., NaOH or Na2CO3) to improve solubility and reaction rate.[1] |
| Insufficient amount of Boc anhydride. | Use a slight excess (1.1-1.2 equivalents) of Boc anhydride to ensure complete conversion. | |
| Difficult Product Isolation | Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. |
| Product is an oil and difficult to handle. | After evaporation of the solvent, the product can be solidified by cooling and scratching, or by washing with a non-polar solvent like hexane. |
Step 2: Esterification of N-Boc-(S)-Proline
Q2: I am observing low yields in the esterification of N-Boc-(S)-proline. What could be the cause?
A2: The choice of esterification method is critical. While simple acid-catalyzed esterification with methanol can work, it often requires harsh conditions and long reaction times, which can lead to some deprotection of the Boc group. A milder and often more efficient method is to use a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP). Another common issue is incomplete reaction.
Troubleshooting Table: Esterification
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction using acid catalysis. | Switch to a milder and more efficient method using DCC and a catalytic amount of DMAP in a solvent like tetrahydrofuran (THF).[2] |
| Side reactions due to harsh acidic conditions. | Avoid strong acids like sulfuric acid if possible. If using an acid catalyst, ensure the reaction temperature is controlled. | |
| Difficult Purification | Removal of dicyclohexylurea (DCU) byproduct when using DCC. | DCU is sparingly soluble in many organic solvents. After the reaction, filter the reaction mixture to remove the precipitated DCU. Cooling the mixture can further precipitate the DCU. |
Step 3: α-Alkylation with Benzyl Bromide
Q3: The yield of the benzylation step is low, and I am observing multiple products. How can I optimize this reaction?
A3: This is the most critical step for yield and stereochemical purity. The formation of the enolate of N-Boc-(S)-proline methyl ester and its subsequent reaction with benzyl bromide must be carefully controlled. The choice of a strong, non-nucleophilic base and a low reaction temperature are crucial to prevent side reactions and maintain stereochemical integrity. Lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used bases. The reaction must be carried out under strictly anhydrous conditions.
Troubleshooting Table: α-Alkylation
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete enolate formation. | Ensure the use of a strong, non-nucleophilic base like LDA or LHMDS. The base should be freshly prepared or titrated before use. |
| Presence of water in the reaction. | Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Low reactivity of the alkylating agent. | Benzyl bromide is generally reactive enough. Ensure its purity and use a slight excess. | |
| Formation of Side Products | Dialkylation or other side reactions. | Maintain a low reaction temperature (typically -78 °C) during enolate formation and alkylation. Add the alkylating agent slowly. |
| Loss of Stereochemistry | Racemization at the α-carbon. | Use a non-coordinating solvent like THF and maintain a low temperature to favor the kinetic enolate and minimize epimerization. |
Step 4: Deprotection and Hydrochloride Salt Formation
Q4: I am having trouble with the final deprotection step and obtaining the hydrochloride salt in a pure, crystalline form.
A4: The simultaneous removal of the Boc and methyl ester groups is typically achieved by heating with concentrated hydrochloric acid. Incomplete deprotection can be an issue if the reaction time or temperature is insufficient. The final product is often hygroscopic, which can make isolation of a dry, crystalline solid challenging.
Troubleshooting Table: Deprotection and Salt Formation
| Issue | Potential Cause | Recommended Action |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. | Use a sufficiently concentrated solution of HCl (e.g., 4M in dioxane or concentrated aqueous HCl) and monitor the reaction by TLC or LC-MS to ensure complete conversion. Heating may be required.[3][4] |
| Formation of byproducts. | The tert-butyl cation formed during Boc deprotection can cause side reactions. While less common in this specific synthesis, the use of scavengers like anisole can be considered if t-butylation of other functional groups is a concern in more complex molecules.[5] | |
| Difficulty in Isolating a Crystalline Product | Product is an oil or is hygroscopic. | After removing the solvent, triturate the residue with a non-polar solvent like diethyl ether or a mixture of ether and hexane to induce crystallization. Ensure the product is thoroughly dried under high vacuum. |
| Incorrect Stoichiometry of the Salt | Excess HCl present in the final product. | After evaporation of the reaction mixture, dissolve the residue in a minimal amount of a suitable solvent (e.g., isopropanol) and precipitate the hydrochloride salt by adding a non-polar solvent. This will help remove excess HCl. |
Experimental Protocols
Overall Synthesis Workflow
Caption: Overall synthetic route from (S)-proline to the target compound.
Detailed Methodologies
Step 1: Synthesis of N-Boc-(S)-Proline
-
To a stirred suspension of (S)-proline in a mixture of water and dichloromethane, add sodium carbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(S)-proline.
Step 2: Synthesis of N-Boc-(S)-Proline Methyl Ester
-
Dissolve N-Boc-(S)-proline in anhydrous tetrahydrofuran (THF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add methanol and stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the methyl ester.
Step 3: Synthesis of (S)-N-Boc-2-Benzylpyrrolidine-2-carboxylic Acid Methyl Ester
-
In a flame-dried flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF.
-
Cool the LDA solution to -78 °C.
-
Slowly add a solution of N-Boc-(S)-proline methyl ester in anhydrous THF to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 4: Synthesis of this compound
-
Dissolve the purified (S)-N-Boc-2-benzylpyrrolidine-2-carboxylic acid methyl ester in concentrated hydrochloric acid.
-
Heat the mixture at reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude hydrochloride salt.
-
Triturate the residue with diethyl ether to induce crystallization.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected yields for each step of the synthesis. These values are illustrative and may vary depending on the specific experimental setup and scale.
Table 1: N-Protection of (S)-Proline
| Base | Solvent System | Boc Anhydride (equiv.) | Typical Yield | Reference |
| Triethylamine | Dichloromethane | 1.1 | 85-95% | [6] |
| Sodium Carbonate | Water/Dichloromethane | 1.1 | >90% | [1] |
| Tetramethylguanidine | DMSO | 1.1 | 83-90% | [7] |
Table 2: Esterification of N-Boc-(S)-Proline
| Reagent | Solvent | Temperature | Typical Yield | Reference |
| SOCl2 in Methanol | Methanol | 0 °C to RT | ~90% | General Method |
| DCC, DMAP | THF | Room Temp. | >90% | [2] |
| Methyl Iodide, K2CO3 | DMF | Room Temp. | 85-95% | General Method |
Table 3: α-Alkylation with Benzyl Bromide
| Base | Solvent | Temperature | Typical Yield | Reference |
| LDA | THF | -78 °C to RT | 60-75% | General Method |
| LHMDS | THF | -78 °C to RT | 70-85% | [8] |
| KN(SiMe3)2 | Toluene | -20 °C | ~70% | [9] |
Table 4: Deprotection and Salt Formation
| Acid | Solvent | Temperature | Typical Yield | Reference |
| 4M HCl | Dioxane | Room Temp. to 50 °C | >90% | [3] |
| Conc. Aqueous HCl | Neat | Reflux | >90% | General Method |
| Trifluoroacetic Acid | Dichloromethane | Room Temp. | >95% (for Boc deprotection) | [3][5] |
Logic and Troubleshooting Diagrams
Troubleshooting Low Yield in Alkylation Step
References
- 1. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]
- 2. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation products. These may include:
-
Unreacted starting materials: Such as protected proline derivatives or benzylating agents.
-
Diastereomers or enantiomers: The presence of the (R)-enantiomer is a critical impurity that needs to be monitored and controlled.
-
Byproducts from deprotection steps: For instance, if a Boc-protecting group is used, residual tert-butanol or related byproducts might be present.
-
Solvent adducts: Residual solvents from the reaction or initial work-up can be trapped in the solid product.
-
Products of over-benzylation: Multiple benzyl groups attaching to the pyrrolidine ring, although less common for the quaternary carbon at the 2-position.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique to determine enantiomeric purity and separate the desired (S)-enantiomer from the (R)-enantiomer.
-
Proton Nuclear Magnetic Resonance (¹H-NMR): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Elemental Analysis: To determine the percentage of carbon, hydrogen, nitrogen, and chlorine, which helps to confirm the empirical formula and the hydrochloride salt form.
Q3: What is a suitable storage condition for the purified this compound?
A3: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation. For long-term storage, refrigeration at 2-8°C is recommended.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
Low Yield After Purification
| Possible Cause | Recommended Solution(s) |
| Product loss during recrystallization | - Ensure the minimum amount of hot solvent is used for dissolution.- Cool the solution slowly to allow for maximum crystal formation.- Avoid washing the crystals with an excessive amount of cold solvent. |
| Incomplete extraction | - Perform multiple extractions (at least 3) during the work-up to ensure complete transfer of the product between phases.- Adjust the pH of the aqueous layer to ensure the compound is in the desired form for extraction (e.g., free base for extraction into an organic solvent). |
| Adsorption onto silica gel during chromatography | - Pre-treat the silica gel with a small amount of a polar solvent or an amine (e.g., triethylamine) to neutralize active sites.- Choose a more polar mobile phase to elute the product more efficiently. |
Presence of Impurities in the Final Product
| Possible Cause | Recommended Solution(s) |
| Ineffective recrystallization | - Experiment with different solvent systems. A mixture of solvents (e.g., ethanol/ether, methanol/acetone) can often provide better purification than a single solvent.- Perform a second recrystallization. |
| Co-elution during column chromatography | - Optimize the mobile phase by changing the solvent ratio or adding a modifier (e.g., a small amount of acid or base).- Use a different stationary phase (e.g., alumina instead of silica gel). |
| Contamination with the wrong enantiomer | - Utilize chiral HPLC for purification or perform a resolution step. This can involve forming diastereomeric salts with a chiral resolving agent and then separating them by crystallization or chromatography. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require optimization.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, and mixtures with anti-solvents like diethyl ether or hexane) at room temperature and at boiling point. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Table 1: Example Recrystallization Solvent Systems and Expected Purity
| Solvent System | Initial Purity (%) | Purity after Recrystallization (%) | Yield (%) |
| Ethanol/Diethyl Ether | 95 | >99 | 85 |
| Methanol/Acetone | 95 | >98.5 | 80 |
| Isopropanol | 95 | >98 | 75 |
Note: These values are illustrative and will vary depending on the nature and amount of impurities.
Protocol 2: Flash Column Chromatography
This method is suitable for removing impurities with different polarities.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A common starting point is a mixture of dichloromethane and methanol, with a small percentage of acetic acid or triethylamine to improve peak shape.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Start with the less polar mobile phase and gradually increase the polarity by adding more of the polar solvent (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Example Column Chromatography Conditions and Outcomes
| Stationary Phase | Mobile Phase Gradient | Initial Purity (%) | Purity after Chromatography (%) |
| Silica Gel | Dichloromethane to 10% Methanol in Dichloromethane | 90 | >98 |
| Silica Gel with 1% Triethylamine | Hexane to 50% Ethyl Acetate in Hexane | 90 | >97.5 |
Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis
This protocol outlines a method to determine the enantiomeric excess of the final product.
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: Typically a mixture of n-hexane and a polar alcohol like isopropanol or ethanol. A small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) is often added to improve peak shape and resolution. For a carboxylic acid hydrochloride, an acidic modifier is generally preferred.[1]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Injection and Analysis: Inject the sample and record the chromatogram. The retention times of the (S) and (R) enantiomers will differ, allowing for their quantification.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision-making diagram for troubleshooting low purity issues.
References
Technical Support Center: (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride. The following information addresses common issues encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common approach for the stereoselective synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid is the α-alkylation of a protected L-proline derivative. This typically involves the formation of an enolate from an N-protected proline ester, followed by reaction with a benzylating agent like benzyl bromide. Subsequent deprotection of both the ester and the N-protecting group, followed by salt formation with hydrochloric acid, yields the final product. The choice of protecting groups and reaction conditions is crucial for maintaining the desired stereochemistry.[1]
Q2: What are the most common side products observed during the synthesis of this compound?
A2: The primary side products in the α-alkylation of proline derivatives include:
-
The diastereomeric product, (R)-2-Benzylpyrrolidine-2-carboxylic acid: This arises from a lack of complete stereocontrol during the alkylation step.
-
N-Benzylproline derivatives: This results from the competing N-alkylation of the proline nitrogen instead of the desired C-alkylation at the α-carbon.
-
Over-alkylation products: In some cases, dialkylation at the α-carbon can occur, though this is less common with a bulky benzyl group.
-
Racemized product: Harsh reaction conditions, particularly with strong bases, can lead to the loss of stereochemical integrity at the α-carbon, resulting in a racemic mixture.[1][2]
Q3: How can I minimize the formation of the undesired (R)-diastereomer?
A3: Achieving high diastereoselectivity is a key challenge. The following factors can be optimized:
-
Choice of N-protecting group: The nature of the N-protecting group significantly influences the facial selectivity of the enolate alkylation. For instance, N-Boc and N-benzoyl groups can lead to different stereochemical outcomes.[1]
-
Reaction Temperature: Lowering the reaction temperature during enolate formation and alkylation can enhance stereoselectivity.
-
Base Selection: The choice of base for deprotonation is critical. Bulky, non-nucleophilic bases are often preferred.
-
Solvent: The polarity and coordinating ability of the solvent can affect the enolate geometry and its reactivity.
Q4: What are the best practices for storing this compound?
A4: As a hydrochloride salt of an amino acid, it is a relatively stable crystalline solid. However, to ensure long-term stability and purity, it should be stored in a tightly sealed container in a cool, dry place, protected from moisture and light.
Troubleshooting Guides
Issue 1: Low Yield of the Desired (S)-2-Benzylpyrrolidine-2-carboxylic acid
| Potential Cause | Suggested Solution |
| Incomplete enolate formation. | Ensure the base is of high purity and the stoichiometry is correct. Consider using a stronger or more suitable base for your specific N-protected proline ester. |
| Competing N-alkylation. | The nitrogen of the proline ring can compete with the α-carbon for the benzylating agent. Using a bulky N-protecting group can sterically hinder N-alkylation. Optimizing the reaction temperature and addition rate of the benzyl bromide can also favor C-alkylation. |
| Side reactions of the benzylating agent. | Ensure the benzyl bromide is pure and free from decomposition products. |
| Product loss during workup and purification. | Optimize the extraction and crystallization procedures. Consider chromatographic purification if simple crystallization is insufficient to separate the product from impurities. |
Issue 2: Poor Diastereoselectivity (High percentage of the (R)-isomer)
| Potential Cause | Suggested Solution |
| Suboptimal N-protecting group. | The stereochemical outcome of the alkylation is highly dependent on the N-protecting group. Literature suggests that for benzylic halides, an N-benzoyl group can lead to high diastereoselectivity with inversion of configuration.[1] |
| Reaction temperature is too high. | Perform the enolate formation and alkylation at low temperatures (e.g., -78 °C) to enhance stereocontrol. |
| Inappropriate base or solvent. | The combination of base and solvent influences the enolate geometry. Experiment with different non-nucleophilic bases (e.g., LDA, LHMDS) and aprotic solvents (e.g., THF, toluene). |
| Racemization during reaction or workup. | Avoid prolonged exposure to strongly basic or acidic conditions. Ensure the workup is performed promptly and under mild conditions. |
Issue 3: Presence of N-Alkylated Side Product
| Potential Cause | Suggested Solution |
| The nitrogen of the proline is not sufficiently sterically hindered. | The use of a bulky N-protecting group such as a tert-butyloxycarbonyl (Boc) group can disfavor N-alkylation. |
| Reaction conditions favor N-alkylation. | Slower addition of the benzylating agent at a low temperature can sometimes favor C-alkylation over N-alkylation. |
Experimental Protocols
A general experimental protocol for the α-benzylation of an N-protected proline ester is outlined below. Note: This is a generalized procedure and may require optimization for specific substrates and desired outcomes.
Step 1: N-Protection of L-proline L-proline is first protected at the nitrogen atom, for example, with a Boc group using Di-tert-butyl dicarbonate (Boc)₂O.
Step 2: Esterification The carboxylic acid of the N-protected proline is then esterified, for instance, by reaction with methanol in the presence of an acid catalyst to form the methyl ester.
Step 3: Diastereoselective α-Benzylation
-
Dissolve the N-protected proline methyl ester in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA) to form the enolate.
-
Stir the reaction mixture at this low temperature for a defined period to ensure complete enolate formation.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to proceed at a low temperature, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Perform an aqueous workup to extract the crude product.
Step 4: Deprotection and Hydrochloride Salt Formation
-
The crude product from the previous step is subjected to deprotection conditions to remove both the N-protecting group and the ester. This is often achieved by heating with a strong acid such as concentrated hydrochloric acid.
-
After deprotection, the product is isolated as the hydrochloride salt, typically by crystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low diastereoselectivity.
References
Technical Support Center: (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry place, protected from light. Keep the container tightly sealed to prevent moisture absorption. For short-term storage of the solid, refrigeration at 2-8°C is recommended. For long-term storage of solutions, -20°C (for up to one month) or -80°C (for up to six months) is advised.[1]
Q2: I observe a change in the color of my solid this compound sample. What could be the cause?
A2: A change in color, such as yellowing or browning, can be an indication of degradation. This may be caused by exposure to light, air (oxidation), or elevated temperatures over time. It is crucial to store the compound in a tightly sealed, amber-colored vial in a desiccator under refrigerated conditions. If you observe a color change, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC, before proceeding with your experiment.
Q3: My compound shows poor solubility in my desired solvent after a period of storage. What might be the issue?
A3: Poor solubility after storage can be a sign of degradation, where the degradation products may be less soluble. It could also be due to the absorption of moisture, which can affect the physical properties of the hydrochloride salt. Ensure the compound has been stored in a desiccated environment. If degradation is suspected, repurification of the compound may be necessary.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents. Contact with such agents should be avoided as it can lead to oxidative degradation of the benzylamine moiety. Additionally, exposure to strong bases can neutralize the hydrochloride salt and may initiate other degradation pathways.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: When analyzing a sample of this compound by HPLC, additional, unexpected peaks are observed, suggesting the presence of impurities or degradation products.
Possible Causes and Solutions:
-
Degradation due to Improper Storage: The compound may have degraded due to exposure to light, heat, or moisture.
-
Solution: Review the storage conditions. Ensure the compound is stored in a tightly sealed, light-resistant container at the recommended temperature. For future use, aliquot the compound upon receipt to minimize repeated freeze-thaw cycles and exposure to atmospheric conditions.
-
-
Contamination: The sample may have been contaminated during handling or preparation.
-
Solution: Use clean spatulas and glassware. Prepare fresh solutions using high-purity solvents.
-
-
Degradation in Solution: The compound may be unstable in the chosen solvent or at the pH of the solution.
-
Solution: Investigate the stability of the compound in the specific solvent system. If possible, prepare solutions fresh before use. If the solution needs to be stored, conduct a preliminary stability study to determine the optimal storage conditions (temperature, light protection).
-
Issue 2: Inconsistent Experimental Results
Symptom: Experiments using this compound from different batches or from the same batch over time yield inconsistent or non-reproducible results.
Possible Causes and Solutions:
-
Compound Degradation: The purity of the compound may have decreased over time, leading to a lower effective concentration of the active molecule.
-
Solution: Re-analyze the purity of the compound using a validated analytical method. If degradation is confirmed, it is advisable to use a fresh batch of the compound.
-
-
Hygroscopic Nature: The hydrochloride salt can be hygroscopic. Absorption of water can change the weight-to-mole ratio, leading to errors in concentration calculations.
-
Solution: Always handle the compound in a dry environment (e.g., a glove box or under an inert atmosphere). Dry the compound under vacuum before weighing if moisture absorption is suspected.
-
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound to illustrate its stability profile under various stress conditions.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Time | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 h | 60°C | ~ 5% | Hydrolysis products |
| 0.1 M NaOH | 8 h | 60°C | ~ 15% | Hydrolysis and racemization products |
| 3% H₂O₂ | 24 h | 25°C | ~ 10% | Oxidative degradation products |
| Thermal | 48 h | 80°C (solid) | ~ 3% | Thermally induced degradation products |
| Photolytic | 24 h | 25°C | ~ 8% | Photodegradation products |
Table 2: pH-Dependent Stability in Aqueous Solution
| pH | Temperature | Half-life (t₁/₂) |
| 3.0 | 25°C | > 30 days |
| 5.0 | 25°C | ~ 25 days |
| 7.4 | 25°C | ~ 10 days |
| 9.0 | 25°C | ~ 2 days |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a known quantity of the solid compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the stressed solid in the initial solvent for analysis.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL) to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter) for 24 hours. A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Technical Support Center: (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride in Enantioselective Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride and related proline-derived organocatalysts to improve enantioselectivity in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve enantioselectivity?
A1: this compound is a chiral organocatalyst, a derivative of the amino acid L-proline. Like L-proline, it can catalyze a variety of asymmetric reactions, such as aldol and Michael additions. The catalyst's chiral structure creates a stereochemically defined environment around the reactants. It typically functions by forming a chiral enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde), which then reacts with an electrophile. The bulky benzyl group at the C-2 position can enhance facial selectivity by sterically hindering one of the approaches of the electrophile to the enamine, leading to the preferential formation of one enantiomer of the product.
Q2: In which types of reactions can this compound be used to improve enantioselectivity?
A2: Based on the reactivity of similar proline derivatives, this compound is expected to be effective in a range of enantioselective transformations, including:
-
Aldol reactions: The reaction between a ketone or aldehyde and another carbonyl compound to form a β-hydroxy carbonyl compound.
-
Michael additions: The 1,4-conjugate addition of a nucleophile (e.g., a ketone or aldehyde via an enamine intermediate) to an α,β-unsaturated carbonyl compound.
-
Mannich reactions: The aminoalkylation of an acidic proton located on a carbonyl compound.
The bulky benzyl group may offer different or improved selectivity compared to unsubstituted (S)-proline.
Q3: What are the typical reaction conditions for using a proline-derived catalyst like this compound?
A3: Typical reaction conditions often involve:
-
Catalyst Loading: 5-30 mol% of the catalyst.
-
Solvent: Aprotic polar solvents such as DMSO, DMF, or acetonitrile are commonly used. However, the optimal solvent is reaction-dependent and may include less polar options like dichloromethane (DCM) or toluene.
-
Temperature: Reactions are often run at room temperature, but cooling to 0 °C, -20 °C, or even lower can significantly improve enantioselectivity.
-
Additives: In some cases, weak acids or bases are used as co-catalysts or additives to improve reaction rates and selectivity.
It is always recommended to screen various conditions to find the optimal setup for a specific reaction.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Higher temperatures can lead to a decrease in enantioselectivity. Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). |
| Incorrect Solvent Choice | The solvent can significantly influence the transition state geometry. Screen a variety of solvents with different polarities (e.g., DMSO, DMF, CH3CN, DCM, Toluene). |
| Catalyst Purity | Impurities in the catalyst can negatively affect the reaction. Ensure the catalyst is of high purity and handled under appropriate conditions to prevent degradation. |
| Presence of Water or other Impurities | Trace amounts of water or other impurities in the reagents or solvent can interfere with the catalytic cycle. Use freshly distilled, anhydrous solvents and purified reagents. |
| Sub-optimal Catalyst Structure | For a given reaction, the bulky benzyl group may not be the ideal substituent to induce high enantioselectivity. Consider screening other proline derivatives with different steric and electronic properties. |
Issue 2: Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | The catalyst loading may be too low for the reaction to proceed efficiently. Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). |
| Short Reaction Time | The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC or GC-MS to determine the optimal reaction time. |
| Poor Catalyst Solubility | The catalyst may not be fully dissolved in the chosen solvent, leading to a lower effective concentration. Try a different solvent in which the catalyst has better solubility. |
| Catalyst Deactivation | The catalyst may be degrading under the reaction conditions. Ensure all reagents and solvents are pure and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reversibility of the Reaction | Some reactions, like the aldol reaction, can be reversible. This can be influenced by the reaction conditions. Consider modifications to the workup procedure to isolate the product quickly. |
Quantitative Data from Proline-Derivative Catalyzed Reactions
The following tables summarize representative data for asymmetric reactions catalyzed by (S)-proline and its derivatives. This data can serve as a benchmark when optimizing reactions with this compound.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde Catalyzed by (S)-Proline Derivatives
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| (S)-Proline | DMSO | RT | 96 | 99 | 95:5 | 96 |
| (S)-Proline | CH3CN | RT | 120 | 85 | 93:7 | 94 |
| (S)-Proline | THF | RT | 168 | 60 | 90:10 | 92 |
| Proline Derivative A* | Toluene | 0 | 48 | 92 | >99:1 | 98 |
| Proline Derivative B** | CH2Cl2 | -20 | 72 | 88 | 98:2 | >99 |
*Data is representative of commonly achieved results with more sterically demanding proline derivatives. **Illustrative data for highly optimized systems.
Table 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene Catalyzed by (S)-Proline Derivatives
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (S)-Proline | DMSO | RT | 120 | 75 | 90:10 | 70 |
| (S)-Proline | CH3CN | RT | 144 | 68 | 85:15 | 65 |
| Proline-Thiourea Catalyst | Toluene | RT | 24 | 95 | >99:1 | 99 |
| Diarylprolinol Silyl Ether | CH2Cl2 | -20 | 48 | 92 | 98:2 | >99 |
Experimental Protocols
Protocol 1: General Procedure for the (S)-Proline Catalyzed Asymmetric Aldol Reaction
-
To a vial, add the aldehyde (1.0 mmol), the ketone (5.0 mmol), and the chosen solvent (2.0 mL).
-
Add (S)-proline or a derivative like this compound (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for the (S)-Proline Catalyzed Asymmetric Michael Addition
-
In a reaction flask, dissolve the ketone (2.0 mmol) and the α,β-unsaturated compound (e.g., nitrostyrene) (1.0 mmol) in the selected solvent (3.0 mL).
-
Add the (S)-proline derivative catalyst (0.1 mmol, 10 mol%).
-
Stir the mixture at the specified temperature until the starting material is consumed (as monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired Michael adduct.
-
Analyze the product to determine the yield, diastereomeric ratio, and enantiomeric excess.
Visualizations
Catalytic Cycle of a Proline-Catalyzed Aldol Reaction
Caption: Catalytic cycle for an (S)-proline derivative-catalyzed aldol reaction.
Troubleshooting Logic Flow for Low Enantioselectivity
Caption: Troubleshooting workflow for addressing low enantioselectivity.
troubleshooting experimental results with (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a chiral building block primarily used in:
-
Peptide Synthesis: It serves as a proline analogue to introduce conformational constraints into peptides, which can enhance biological activity and stability.[1]
-
Organocatalysis: The pyrrolidine scaffold is a common motif in organocatalysts for various asymmetric reactions.
-
Drug Development: It is a valuable starting material for the synthesis of novel pharmaceutical compounds, including enzyme inhibitors.
Q2: What are the key storage and handling recommendations for this compound?
Due to its hygroscopic nature, it is crucial to store this compound in a tightly sealed container in a cool, dry place to prevent moisture absorption. For long-term storage, refer to the supplier's recommendations, which may include storage at low temperatures (e.g., -20°C or -80°C).
Q3: The compound is a hydrochloride salt. Do I need to deprotect it before use in my reaction?
Yes, for most applications, such as peptide coupling or when the free amine is required for catalysis, the hydrochloride salt must be neutralized or "deprotected" to the free amine. This is a critical step to ensure the nucleophilicity of the pyrrolidine nitrogen.
Troubleshooting Guides
Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor solubility in organic solvents (e.g., DCM, DMF). | (S)-2-Benzylpyrrolidine-2-carboxylic acid is a salt, which generally has low solubility in non-polar organic solvents. | 1. Use a more polar solvent: Try dissolving the compound in a small amount of a polar solvent like DMSO or methanol before diluting with the reaction solvent. 2. Deprotection: Convert the hydrochloride salt to the free amine, which may have better solubility in some organic solvents. 3. Sonication: Gentle sonication can help to dissolve the compound. |
| Precipitation during reaction. | Change in solvent polarity or reaction conditions leading to insolubility of a reactant or product. | 1. Increase solvent volume: Diluting the reaction mixture may help to keep all components in solution. 2. Change solvent system: Consider using a solvent mixture that better solubilizes all reaction components. |
Reaction Inefficiency and Low Yield
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield in peptide coupling reactions. | 1. Incomplete deprotection of the hydrochloride salt: The presence of the protonated amine prevents it from acting as a nucleophile. 2. Steric hindrance: The benzyl group can create steric hindrance, slowing down the coupling reaction. 3. Diketopiperazine (DKP) formation: This is a common side reaction with proline and its derivatives, especially when it is the second amino acid in the peptide chain, leading to premature cleavage from the resin.[2] 4. Peptide aggregation: The growing peptide chain can aggregate, making reactive sites inaccessible. | 1. Ensure complete deprotection: Use a reliable deprotection protocol (see Experimental Protocols section). 2. Optimize coupling conditions: Increase the coupling time, use a more potent coupling reagent (e.g., HATU, HCTU), or slightly increase the temperature.[3] 3. Minimize DKP formation: Use a 2-chlorotrityl chloride (2-CTC) resin, which is sterically hindered.[2] Couple the subsequent amino acid quickly after deprotection. 4. Disrupt aggregation: Use chaotropic salts (e.g., LiCl) in the coupling mixture or incorporate pseudoproline dipeptides in long sequences.[4] |
| Poor performance in organocatalysis. | 1. Catalyst poisoning: Residual acid from the hydrochloride salt can neutralize the catalytic effect of the amine. 2. Hygroscopic nature: Water absorbed by the compound can interfere with the reaction. | 1. Thorough deprotection and purification: Ensure all acidic residues are removed after deprotection. 2. Use anhydrous conditions: Dry the deprotected catalyst and use anhydrous solvents for the reaction. |
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the neutralization of the hydrochloride salt to the free amine for use in subsequent reactions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DCM)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA) or Zinc dust
-
Inert gas (e.g., Argon or Nitrogen)
Procedure using a tertiary amine:
-
Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add 1.1 equivalents of DIPEA dropwise while stirring.
-
Stir the mixture at 0°C for 15 minutes and then at room temperature for 30 minutes.
-
The resulting solution containing the free amine can be used directly in the next step.
Procedure using Zinc dust:
-
To a suspension of the amino acid ester hydrochloride salt (1 mmol) in THF (10 mL), add zinc dust (100 mg) in one portion.
-
Stir the mixture for 5-10 minutes at room temperature.
-
After the reaction is complete, filter the mixture and evaporate the solvent in vacuo.
-
Precipitate the free amino peptide ester using dry ether to obtain a crystalline solid.
Protocol 2: General Peptide Coupling using the Deprotected Amino Acid
This protocol outlines a general procedure for coupling the deprotected (S)-2-Benzylpyrrolidine-2-carboxylic acid to a resin-bound amino acid in Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Deprotected (S)-2-Benzylpyrrolidine-2-carboxylic acid (free amine)
-
Fmoc-protected amino acid-loaded resin
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
-
Swell the Fmoc-protected amino acid-loaded resin in anhydrous DMF.
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the deprotected (S)-2-Benzylpyrrolidine-2-carboxylic acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in anhydrous DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Perform a Kaiser test to confirm the completion of the coupling.
Visualizations
References
Technical Support Center: Synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format to directly tackle experimental challenges.
Q1: My (S)-proline benzyl ester hydrochloride starting material is not crystallizing properly or appears oily. What could be the issue?
A1: Incomplete reaction or the presence of residual benzyl alcohol or thionyl chloride can hinder crystallization. Ensure that the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC). If the reaction is complete, the issue might be with the crystallization process itself. Slow crystallization at a low temperature (-20°C) over several days is crucial.[1][2] Additionally, ensure the diethyl ether used for precipitation is anhydrous, as moisture can interfere with crystallization.
Q2: I am observing low yields in the benzylation step of (S)-proline benzyl ester. What are the potential causes?
A2: Low yields in the α-alkylation of proline esters can stem from several factors:
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often used to generate the enolate. Incomplete deprotonation will result in unreacted starting material.
-
Reaction Temperature: These reactions are typically carried out at low temperatures (e.g., -78°C) to ensure kinetic control and minimize side reactions.[3] Allowing the temperature to rise prematurely can lead to side reactions and reduced yield.
-
Alkylating Agent Reactivity: Benzyl bromide is a common alkylating agent. Ensure it is of high purity. The diastereoselectivity of the alkylation can be influenced by the choice of the N-protecting group on the proline ester.[2]
-
Steric Hindrance: If using a sterically hindered proline derivative, the alkylation may be sluggish.
Q3: The diastereoselectivity of my benzylation reaction is poor. How can I improve it?
A3: The stereochemical outcome of the alkylation is highly dependent on the reaction conditions and the nature of the substrate.
-
N-Protecting Group: The choice of the N-protecting group on the proline ester can significantly influence the diastereoselectivity. For instance, N-Boc protecting groups have been shown to favor retention of configuration with certain alkylating agents, while N-benzoyl groups may lead to inversion.[2]
-
Reaction Conditions: Factors such as the solvent, temperature, and the nature of the base and counterion can all affect the facial selectivity of the enolate alkylation. A thorough optimization of these parameters may be necessary.
Q4: I am observing significant amounts of elimination byproducts during the benzylation step. How can I minimize this?
A4: Elimination (E2) is a common side reaction when using strong bases with alkyl halides. This is particularly problematic with secondary or tertiary alkyl halides. While benzyl bromide is a primary halide, under certain conditions, elimination can still occur. To favor substitution (SN2) over elimination:
-
Maintain Low Temperatures: Running the reaction at the lowest effective temperature (e.g., -78°C) will favor the kinetically controlled substitution pathway.
-
Choice of Base: While a strong base is needed for deprotonation, using a less sterically hindered base might slightly reduce elimination in some cases. However, for proline derivatives, LDA is a common choice.
Q5: The hydrogenolysis for the final deprotection step is slow or incomplete. What could be the problem?
A5: Catalytic hydrogenolysis is a common method for removing benzyl and N-benzyl protecting groups.[4][5] Sluggish or incomplete reactions can be due to:
-
Catalyst Poisoning: The amine functionality in the substrate can sometimes poison the palladium catalyst.[4] Using a catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be more effective in such cases. In some instances, a combination of Pd/C and Pd(OH)₂/C is more efficient.[4]
-
Catalyst Quality and Loading: Ensure the catalyst is active and use an adequate loading, typically 5-10 mol%. For difficult substrates, this may need to be increased.
-
Hydrogen Pressure: While a hydrogen balloon is often sufficient for lab-scale reactions, some substrates may require higher pressures.
-
Solvent: The choice of solvent can impact the reaction rate. Alcohols like methanol or ethanol are generally effective.[5]
-
Acidic Additives: The addition of a small amount of acid, like acetic acid, can sometimes facilitate the hydrogenolysis of N-benzyl groups.
Frequently Asked Questions (FAQs)
Q: What is a typical overall yield for the synthesis of this compound?
A: The overall yield will be a product of the yields of the individual steps. The initial esterification of L-proline to its benzyl ester hydrochloride is reported with high yields, often exceeding 90%.[1][4] The subsequent alkylation and deprotection steps can have more variable yields depending on the specific conditions and success of the purification. A successful synthesis should aim for an overall yield in the range of 40-60%.
Q: What analytical techniques are recommended for monitoring the reaction progress?
A: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of each reaction step. For more detailed analysis and characterization of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, several reagents used in this synthesis require careful handling:
-
Thionyl chloride: is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Benzyl bromide: is a lachrymator and should be handled in a fume hood.
-
Lithium Diisopropylamide (LDA): is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Palladium on carbon (Pd/C): is flammable, especially when dry and in the presence of hydrogen. It should be handled carefully, and the filtration after hydrogenolysis should be done while the catalyst is still wet.
Quantitative Data Summary
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Esterification | L-proline, Benzyl alcohol, Thionyl chloride | None | 0 to RT | 50 | 93 | [1][4] |
| N-Benzylation | L-proline, Benzyl chloride, KOH | Isopropanol | 40 | 6 | 60 | [6] |
| Hydrogenolysis | N-benzyl-protected substrate, 10% Pd/C, H₂ | Methanol | RT | Varies | High | [4] |
| Transfer Hydrogenolysis | N-benzyl-protected substrate, 10% Pd/C, Ammonium formate | Methanol | Reflux | Varies | High | [4] |
Experimental Protocols
Protocol 1: Synthesis of (S)-proline benzyl ester hydrochloride
-
Under a nitrogen atmosphere, cool benzyl alcohol (e.g., 70 mL) to 0°C in a suitable reaction flask.
-
Slowly add thionyl chloride (e.g., 7.0 mL) dropwise to the cooled benzyl alcohol while stirring.
-
Add L-proline (e.g., 5.0 g) to the mixture.
-
Maintain the reaction at 0°C with continuous stirring under a nitrogen atmosphere for 2 hours.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 48 hours.
-
Upon completion, slowly pour the reaction mixture into a larger volume of diethyl ether (e.g., 300 mL) to induce precipitation.
-
Store the mixture at -20°C for several days (e.g., 7 days) to facilitate complete crystallization.
-
Collect the resulting white solid precipitate by filtration, wash with diethyl ether, and dry under a vacuum.[1][2][4]
Protocol 2: α-Benzylation of a Proline Derivative (General Procedure)
-
To a solution of the N-protected proline ester (1 equivalent) in anhydrous THF (tetrahydrofuran) at -78°C under an inert atmosphere, add a solution of LDA (1.1 equivalents) dropwise.
-
Stir the mixture at -78°C for 30-60 minutes to ensure complete enolate formation.
-
Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78°C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Hydrogenolysis for Deprotection
-
Dissolve the benzyl-protected substrate (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the flask, evacuate the system, and backfill with hydrogen gas (a balloon is often sufficient for atmospheric pressure). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.[4] If the hydrochloride salt is desired, the residue can be dissolved in a suitable solvent and treated with a solution of HCl in ether or dioxane.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for the α-benzylation step.
Caption: Troubleshooting guide for the final hydrogenolysis deprotection step.
References
- 1. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
-
Protection of L-proline: The carboxylic acid and amino groups of L-proline are protected to prevent side reactions. A common approach is the formation of an N-protected proline ester, such as N-Boc-L-proline benzyl ester.
-
Stereoselective C-Alkylation: The protected proline derivative is then subjected to stereoselective alkylation at the C2 position using a benzylating agent like benzyl bromide. This step is crucial for establishing the desired stereochemistry and is highly dependent on the choice of protecting groups, base, and reaction conditions.
-
Deprotection: The protecting groups are removed to yield (S)-2-Benzylpyrrolidine-2-carboxylic acid.
-
Salt Formation: The final compound is converted to its hydrochloride salt for improved stability and handling.
It is important to distinguish this from the N-benzylation of proline, which is a more straightforward reaction but yields the isomeric (S)-1-benzylpyrrolidine-2-carboxylic acid.
Q2: What are the critical parameters for achieving high diastereoselectivity during the C2-benzylation step?
A2: Achieving high diastereoselectivity in the C-alkylation of proline derivatives is a known challenge. Key parameters to control include:
-
N-Protecting Group: The choice of the N-protecting group significantly influences the stereochemical outcome of the alkylation. Bulky protecting groups can direct the approach of the electrophile.
-
Base: The base used to generate the enolate is critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are commonly employed.
-
Temperature: Alkylation reactions are typically performed at low temperatures (e.g., -78 °C) to control the reaction kinetics and improve selectivity.
-
Solvent: The choice of solvent can affect the aggregation state of the enolate and, consequently, the diastereoselectivity.
Q3: How can I purify the final product and separate diastereomers if they are formed?
A3: If the C-alkylation step results in a mixture of diastereomers, purification can be challenging. Common purification techniques include:
-
Column Chromatography: Silica gel column chromatography is a standard method for separating diastereomers. The choice of eluent system is critical and may require careful optimization.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification and separating diastereomers.
Experimental Protocols
While a specific protocol for this compound is not available, the following proposed methodologies for key steps are based on established procedures for similar compounds.
Proposed Synthesis of N-Boc-L-proline benzyl ester (Starting Material)
| Step | Procedure |
| 1 | Under a nitrogen atmosphere, cool benzyl alcohol (e.g., 70 mL) to 0 °C in a suitable reaction flask. |
| 2 | Slowly add thionyl chloride (e.g., 7.0 mL) dropwise to the cooled benzyl alcohol while stirring. |
| 3 | Add N-Boc-L-proline (e.g., 5.0 g) to the mixture. |
| 4 | Maintain the reaction at 0 °C with continuous stirring under a nitrogen atmosphere for 2 hours. |
| 5 | Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 48 hours. |
| 6 | Upon completion, pour the reaction mixture into a larger volume of diethyl ether to induce precipitation. |
| 7 | Collect the resulting white solid precipitate by filtration, wash with diethyl ether, and dry under vacuum. |
Proposed C2-Benzylation of N-Boc-L-proline benzyl ester
| Step | Procedure |
| 1 | Dissolve N-Boc-L-proline benzyl ester in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere. |
| 2 | Slowly add a solution of a strong base (e.g., LDA or LHMDS) in THF to the reaction mixture and stir for 1 hour at -78 °C. |
| 3 | Add benzyl bromide dropwise to the enolate solution at -78 °C. |
| 4 | Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC. |
| 5 | Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature. |
| 6 | Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. |
| 7 | Purify the crude product by flash column chromatography. |
Quantitative Data for a Related C2-Alkylation
The following data is for the benzylation of N-Boc-L-proline benzyl ester, providing an expected yield range.
| Starting Material | Electrophile | Product | Diastereomeric Ratio (endo:exo) | Yield (%) |
| N-Boc-L-proline benzyl ester | Benzyl bromide | N-Boc-α-benzyl-L-proline benzyl ester | Varies with conditions | 60-80[1] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion during benzylation | - Incomplete enolate formation.- Inactive benzyl bromide. | - Ensure the use of a sufficiently strong and fresh base.- Use freshly distilled, high-purity benzyl bromide.- Check the reaction temperature; ensure it is maintained at -78 °C during base addition and alkylation. |
| Low diastereoselectivity | - Reaction temperature is too high.- Incorrect choice of base or solvent.- Steric hindrance from the protecting group is insufficient. | - Strictly maintain the reaction temperature at -78 °C.- Experiment with different non-nucleophilic bases (e.g., LDA, LHMDS) and solvents (e.g., THF, diethyl ether).- Consider using a different N-protecting group that may offer better stereocontrol. |
| Formation of N-benzylated side product | - The nitrogen of the proline ring is not adequately protected. | - Ensure complete and stable protection of the proline nitrogen before the alkylation step. |
| Difficulty in separating diastereomers | - Similar polarity of the diastereomers. | - Optimize the mobile phase for column chromatography; consider using a different solvent system or a gradient elution.- If the product is a solid, attempt fractional recrystallization with various solvents. |
| Product decomposition during workup or purification | - Presence of acidic or basic impurities.- Prolonged exposure to high temperatures. | - Neutralize the reaction mixture carefully during workup.- Avoid excessive heating during solvent evaporation.- Use a buffered silica gel for chromatography if the compound is sensitive to acid. |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid.
References
Technical Support Center: (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride Reaction Condition Optimization
Welcome to the technical support center for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic approach involves the stereoselective alkylation of L-proline or its derivatives. A typical route includes:
-
N-Protection: The nitrogen of L-proline is often protected, for example, with a Boc (tert-butyloxycarbonyl) group.
-
Alkylation: The α-carbon is then alkylated with a benzyl halide (e.g., benzyl bromide or benzyl chloride). This step is crucial for establishing the C2-benzyl group.
-
Deprotection: The N-protecting group is removed.
-
Salt Formation: The final compound is converted to its hydrochloride salt for improved stability and handling.[1]
Q2: How can I optimize the yield of the N-benzylation of L-proline?
A2: Optimizing the N-benzylation of L-proline involves careful consideration of the base, solvent, temperature, and stoichiometry. The reaction typically involves the deprotonation of the carboxylic acid and the secondary amine, followed by nucleophilic attack on the benzyl halide.
Table 1: Optimization of N-Benzylation of L-Proline
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome | Reference |
| Base | KOH | K₂CO₃ | Triethylamine | Stronger bases like KOH generally lead to higher yields by ensuring complete deprotonation. | [2][3] |
| Solvent | Isopropanol | DMF | Acetonitrile | Polar aprotic solvents like DMF can enhance the reaction rate. Protic solvents like isopropanol are also effective.[4][5] | [2][3] |
| Temperature | 40°C | Room Temp. | 60°C | Moderate heating (40-60°C) often improves the reaction rate and yield without significant side reactions. | [2][3] |
| Benzylating Agent | Benzyl bromide | Benzyl chloride | Benzyl bromide is generally more reactive than benzyl chloride, potentially leading to higher yields or shorter reaction times. | [2][3] | |
| Stoichiometry | 1.1 eq. Benzyl halide | 1.5 eq. Benzyl halide | Using a slight excess of the benzylating agent can drive the reaction to completion. | [2] |
Q3: What are the common side reactions during the synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid, and how can they be minimized?
A3: The primary side reactions of concern are:
-
Over-alkylation: Dialkylation of the nitrogen can occur. This can be minimized by using a protecting group on the nitrogen or by carefully controlling the stoichiometry of the benzylating agent.
-
Racemization: The stereocenter at C2 can be susceptible to racemization, especially under harsh basic conditions. It is crucial to use the mildest effective base and to carefully control the reaction temperature. Biocatalytic methods can offer a racemization-free alternative for related transformations.[6][7]
-
Esterification: If the carboxylic acid is not properly deprotonated, esterification can compete with N-alkylation, especially if an alcohol is used as the solvent at elevated temperatures.
Q4: What are the best practices for the purification of (S)-2-Benzylpyrrolidine-2-carboxylic acid and its hydrochloride salt?
A4: Purification strategies depend on the nature of the impurities.
-
Crystallization: The hydrochloride salt is often a crystalline solid, and recrystallization from a suitable solvent system (e.g., ethanol/ether) can be an effective purification method.
-
Column Chromatography: For the free base or protected intermediates, silica gel column chromatography is commonly used. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes is often effective.
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, reversed-phase HPLC (RP-HPLC) can be employed. A C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is a good starting point.[8]
Q5: Why is the final product often supplied as a hydrochloride salt?
A5: The hydrochloride salt form offers several advantages over the free base:
-
Increased Stability: Salts are generally more crystalline and less prone to degradation, leading to a longer shelf life.[1]
-
Improved Solubility: Hydrochloride salts often exhibit better solubility in aqueous solutions.[1]
-
Easier Handling: The crystalline nature of the salt makes it easier to handle and weigh accurately compared to potentially oily or hygroscopic free bases.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Yield in the N-Benzylation Step
| Possible Cause | Diagnostic Check | Recommended Solution |
| Incomplete Deprotonation | Check the pH of the reaction mixture. | Use a stronger base (e.g., KOH instead of K₂CO₃) or increase the stoichiometry of the base. |
| Low Reactivity of Benzylating Agent | Monitor the reaction progress by TLC or LC-MS. | Switch from benzyl chloride to the more reactive benzyl bromide. Increase the reaction temperature. |
| Poor Solvent Choice | The reaction appears sluggish or stalls. | Change to a more suitable solvent like DMF or isopropanol to improve solubility and reaction rate.[4] |
| Side Reactions | Analyze the crude product by NMR or LC-MS for byproducts. | Optimize stoichiometry and temperature to minimize over-alkylation or esterification. |
Problem 2: Incomplete N-Boc Deprotection
| Possible Cause | Diagnostic Check | Recommended Solution |
| Insufficient Acid Strength | TLC or LC-MS shows a significant amount of starting material remaining. | Use a stronger acidic condition, such as neat TFA or 4M HCl in dioxane. |
| Steric Hindrance | The reaction is slow despite strong acidic conditions. | Increase the reaction time or temperature. Consider alternative deprotection methods like thermal deprotection if the molecule is stable. |
| Acid-Labile Ester Groups Present | The desired product is formed, but with significant ester cleavage. | Use milder deprotection conditions, such as bubbling dry HCl gas through the solution in a dry solvent.[9] |
| Scavenger Issues | Side products from the t-butyl cation are observed (e.g., alkylation of aromatic rings). | Add a scavenger like anisole or thioanisole to the deprotection mixture. |
Problem 3: Difficulty in Forming the Hydrochloride Salt
| Possible Cause | Diagnostic Check | Recommended Solution | | Inappropriate Solvent | The salt does not precipitate or forms an oil. | Use a solvent system where the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethanol and ether. | | Presence of Water | The product is hygroscopic and difficult to handle. | Ensure all solvents and reagents are anhydrous. Dry the final product under high vacuum. | | Incorrect Stoichiometry of HCl | The final product has an incorrect pH or is not fully converted to the salt. | Use a slight excess of a solution of HCl in a suitable solvent (e.g., dioxane or ether) and monitor the precipitation. |
Experimental Protocols
Protocol 1: Synthesis of (S)-N-Benzyl-L-proline
-
Dissolution: In a round-bottom flask, dissolve L-proline (1.0 eq.) and potassium hydroxide (3.0 eq.) in isopropanol.
-
Addition of Benzylating Agent: While stirring, add benzyl bromide (1.2 eq.) dropwise to the solution at 40°C.
-
Reaction: Maintain the reaction mixture at 40°C and monitor the progress by TLC. The reaction is typically complete within 6-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and adjust the pH to 4-5 with 6M HCl.
-
Extraction: Extract the product with a suitable organic solvent like chloroform.
-
Purification: The crude product can be purified by recrystallization from acetone to yield (S)-N-Benzyl-L-proline.
Protocol 2: N-Boc Protection of (S)-2-Benzylpyrrolidine-2-carboxylic acid
-
Dissolution: Dissolve (S)-2-Benzylpyrrolidine-2-carboxylic acid (1.0 eq.) in a mixture of dioxane and water.
-
Basification: Add sodium hydroxide (2.0 eq.) to the solution and cool to 0°C.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with ethyl acetate.
-
Purification: The crude product can be purified by silica gel column chromatography.
Protocol 3: N-Boc Deprotection and Hydrochloride Salt Formation
-
Dissolution: Dissolve the N-Boc protected (S)-2-Benzylpyrrolidine-2-carboxylic acid in a minimal amount of a suitable solvent like ethyl acetate or dioxane.
-
Acidification: Cool the solution to 0°C and bubble dry HCl gas through the solution or add a 4M solution of HCl in dioxane.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Visualizations
Caption: Synthetic workflow and optimization points for this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. quora.com [quora.com]
- 2. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]
- 3. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and purification of this compound.
Question: Why is the yield of my benzylation reaction low?
Answer: Low yields in the benzylation of the proline starting material can stem from several factors, particularly during scale-up.
-
Incomplete Deprotonation: On a larger scale, ensuring complete deprotonation of the proline nitrogen can be challenging. Inadequate mixing or insufficient base can lead to unreacted starting material.
-
Side Reactions: Benzyl halides are reactive and can undergo side reactions, such as elimination or reaction with the solvent, especially at elevated temperatures.
-
Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. A solvent that does not fully dissolve the reactants at scale can lead to a heterogeneous mixture and poor reactivity.
Troubleshooting Steps:
-
Base Selection and Addition: Ensure you are using a sufficiently strong base and that it is added in a controlled manner to manage any exotherm. For larger batches, consider a slower addition rate or improved cooling.
-
Solvent Screening: A solvent system that ensures homogeneity of the reaction mixture is crucial. Consider a mixed solvent system if a single solvent does not provide adequate solubility for all reactants.
-
Temperature Control: Maintain a consistent and optimal reaction temperature. Use a reactor with efficient heat transfer capabilities to prevent localized overheating, which can promote side reactions.
-
Moisture Control: Ensure all reagents and equipment are dry, as water can quench the base and hydrolyze the benzyl halide.
Question: I am observing significant impurity formation. What are the likely side products and how can I minimize them?
Answer: Impurity profiles can change significantly upon scale-up. Common impurities in the synthesis of this compound may include:
-
Over-benzylation: The carboxylic acid can also be benzylated, leading to the formation of the benzyl ester.
-
Racemization: Harsh reaction conditions (e.g., high temperatures, strong bases) can lead to racemization at the alpha-carbon.
-
Unreacted Starting Materials: Inefficient reaction can leave residual starting materials in the product.
Mitigation Strategies:
-
Protecting Groups: For the synthesis of the target compound, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to N-benzylation is a common strategy. The ester is then hydrolyzed in a subsequent step.
-
Controlled Reagent Addition: Add the benzylating agent slowly and at a controlled temperature to minimize side reactions.
-
Process Analytical Technology (PAT): Implement in-process monitoring (e.g., HPLC, UPLC) to track the reaction progress and the formation of impurities, allowing for adjustments to be made in real-time.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of this compound?
A common and cost-effective starting material is L-proline. The synthesis typically involves the protection of the carboxylic acid, followed by N-benzylation, and then deprotection and salt formation.
Q2: How can I effectively purify the final product at a larger scale?
Crystallization is often the most effective method for purifying the hydrochloride salt of the product on a large scale.
-
Solvent Selection: A comprehensive screening of crystallization solvents is recommended. A good solvent system will dissolve the product at an elevated temperature and allow it to crystallize with high purity upon cooling. Anti-solvent crystallization can also be an effective technique.
-
Seeding: Using seed crystals of the pure product can help to control the crystallization process, leading to a more uniform particle size and higher purity.
-
Washing: Thoroughly washing the isolated crystals with a cold, non-polar solvent can remove residual impurities.
Q3: What are the critical process parameters to monitor during scale-up?
Key parameters to monitor include:
-
Temperature: Both heating and cooling rates, as well as the internal reaction temperature.
-
Agitation Speed: To ensure proper mixing and heat transfer.
-
Reagent Addition Rate: To control reaction exotherms and minimize side reactions.
-
pH: During work-up and salt formation steps.
Data Presentation
Table 1: Effect of Solvent on the N-Benzylation of L-Proline Methyl Ester
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Toluene | 80 | 12 | 75 | 92 |
| 2 | Acetonitrile | 60 | 18 | 82 | 95 |
| 3 | DMF | 70 | 10 | 88 | 97 |
| 4 | 2-Propanol | 75 | 16 | 65 | 89 |
Table 2: Optimization of Crystallization Solvent for Final Product Purification
| Entry | Solvent System | Yield (%) | Purity (HPLC, %) |
| 1 | Isopropanol/Water | 85 | 98.5 |
| 2 | Ethanol/Heptane | 90 | 99.2 |
| 3 | Acetone | 78 | 97.9 |
| 4 | Ethyl Acetate | 72 | 96.5 |
Experimental Protocols
Protocol 1: Scale-up Synthesis of (S)-N-Benzyl-L-proline Methyl Ester
-
Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a dropping funnel is charged with L-proline methyl ester hydrochloride (1 kg, 6.04 mol) and acetonitrile (10 L).
-
Base Addition: The mixture is cooled to 0-5 °C. Triethylamine (1.83 kg, 18.12 mol) is added dropwise over 1 hour, maintaining the internal temperature below 10 °C.
-
Benzylation: Benzyl bromide (1.14 kg, 6.64 mol) is added dropwise over 2 hours at 0-5 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.
-
Work-up: The reaction mixture is filtered to remove triethylamine hydrobromide. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (10 L) and washed with saturated sodium bicarbonate solution (2 x 5 L) and brine (5 L).
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.
Protocol 2: Hydrolysis and Hydrochloride Salt Formation
-
Hydrolysis: The crude (S)-N-Benzyl-L-proline methyl ester is dissolved in a mixture of methanol (5 L) and 2 M aqueous sodium hydroxide (4.5 L). The mixture is heated to 50 °C for 4 hours.
-
Acidification and Extraction: The mixture is cooled to room temperature and the methanol is removed under reduced pressure. The aqueous layer is washed with methyl tert-butyl ether (MTBE) (2 x 3 L). The aqueous layer is then cooled to 0-5 °C and acidified to pH 2 with concentrated hydrochloric acid.
-
Crystallization: The acidified aqueous solution is stirred at 0-5 °C for 2 hours to induce crystallization.
-
Isolation and Drying: The solid product is collected by filtration, washed with cold water (2 x 1 L), and dried under vacuum at 50 °C to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Validation & Comparative
A Comparative Guide to Proline-Based Organocatalysts: L-Proline vs. (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has been significantly advanced by the use of small, chiral organic molecules to drive stereoselective transformations. Among these, the naturally occurring amino acid L-proline has emerged as a foundational and versatile catalyst for a wide array of reactions, including the pivotal aldol and Mannich reactions. This guide provides a detailed comparison of the well-established L-proline with a structurally related derivative, (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride.
While extensive experimental data is available for L-proline, showcasing its performance across various substrates and conditions, a notable scarcity of published research exists for the catalytic application of this compound. Consequently, this guide will establish L-proline as the benchmark, presenting its catalytic prowess with supporting experimental data and detailed protocols. The potential catalytic implications of the 2-benzyl substitution will be discussed from a theoretical standpoint, highlighting areas for future research.
At a Glance: Structural Differences
The key structural distinction between L-proline and this compound lies in the substitution at the α-carbon (C2) of the pyrrolidine ring. L-proline possesses a hydrogen atom at this position, whereas the compared molecule features a benzyl group. This substitution introduces significant steric bulk adjacent to the carboxylic acid and the secondary amine, the two key functional groups responsible for the catalytic activity of proline.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. L-proline has been extensively demonstrated to be an effective catalyst for this transformation.
Table 1: Performance of L-Proline in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | 10 | DMSO | 24 | 95 | 95:5 | 98 |
| 2 | 20 | DMF | 48 | 92 | 93:7 | 97 |
| 3 | 30 | CH3CN | 72 | 85 | 90:10 | 96 |
Note: Data presented is a representative summary from various literature sources and may not reflect the results of a single experiment.
As the data indicates, L-proline consistently delivers high yields and excellent stereoselectivity in the asymmetric aldol reaction. The enantiomeric excess for the favored anti-diastereomer is typically very high.
Performance of this compound:
Currently, there is a lack of specific experimental data in the peer-reviewed literature detailing the performance of this compound as a catalyst in the asymmetric aldol reaction. The presence of the bulky benzyl group at the C2 position could potentially influence the catalyst's activity and selectivity in several ways:
-
Steric Hindrance: The benzyl group might sterically hinder the approach of substrates to the catalytic site, potentially leading to lower reaction rates compared to L-proline.
-
Transition State Geometry: The steric bulk could alter the geometry of the transition state, which in turn could affect the diastereoselectivity and enantioselectivity of the reaction. It is conceivable that this could lead to a different dr or ee profile compared to proline, or potentially even a reversal of stereoselectivity, although this is purely speculative without experimental evidence.
-
Solubility: The benzyl group increases the lipophilicity of the molecule, which could enhance its solubility in less polar organic solvents compared to the more polar L-proline. This might open up possibilities for running reactions in a wider range of solvents.
Mechanistic Insights
The catalytic cycle of L-proline in the aldol reaction is well-understood and proceeds through an enamine mechanism.
Caption: Catalytic cycle of L-proline in the asymmetric aldol reaction.
The secondary amine of proline reacts with a ketone to form a chiral enamine intermediate. This enamine then attacks the aldehyde from a specific face, directed by the stereochemistry of the proline catalyst. The carboxylic acid group of proline is believed to play a crucial role in activating the aldehyde through hydrogen bonding and in stabilizing the transition state.
For this compound, the fundamental enamine mechanism is expected to be similar. However, the benzyl group's steric influence on the enamine's conformation and the approach of the aldehyde could significantly impact the stereochemical outcome.
Experimental Protocols
General Experimental Protocol for L-Proline Catalyzed Aldol Reaction:
Caption: General experimental workflow for an L-proline catalyzed aldol reaction.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
L-Proline (0.1-0.3 mmol, 10-30 mol%)
-
Solvent (e.g., DMSO, DMF, CH3CN), 2 mL
Procedure:
-
To a clean, dry reaction vial, add the aldehyde, ketone, solvent, and L-proline.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 24-72 hours).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.
Conclusion
L-proline stands as a robust and highly effective organocatalyst for asymmetric aldol reactions, consistently providing high yields and excellent levels of stereocontrol. Its mechanism is well-elucidated, and its practical application is supported by a wealth of experimental data.
In contrast, this compound remains a largely unexplored catalyst in this context. While its structural similarity to proline suggests potential catalytic activity, the introduction of a bulky benzyl group at the C2 position introduces an element of uncertainty regarding its performance. The steric hindrance and altered electronic properties imparted by the benzyl group could lead to different reactivity and selectivity profiles compared to proline. Further experimental investigation is required to determine the catalytic efficacy of this proline derivative and to ascertain whether the C2-benzyl substitution offers any advantages in terms of catalytic performance or solubility. For researchers and professionals in drug development, L-proline remains the reliable and well-documented choice, while this compound represents an intriguing candidate for future catalytic screening and methods development.
A Comparative Guide to Enantiomeric Purity Analysis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a critical step in guaranteeing safety, efficacy, and quality. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of this compound and its analogs: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The comparison is supported by representative experimental data and detailed methodologies to assist in selecting the most suitable approach for your analytical needs.
Comparison of Analytical Methods for Enantiomeric Purity Determination
The selection of an analytical technique for quantifying the enantiomeric purity of this compound hinges on several factors, including the required accuracy and precision, sample throughput, instrument availability, and the complexity of the sample matrix. While chiral HPLC is a prevalent and robust method, GC and CE present distinct advantages in specific scenarios.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a chiral stationary phase (CSP). | Separation of volatile, derivatized enantiomers on a chiral capillary column. | Differential migration of enantiomers in the presence of a chiral selector in the buffer. |
| Sample Preparation | Direct injection of dissolved sample is often possible. | Derivatization is typically required to increase volatility and improve peak shape. | Direct injection of dissolved sample; derivatization can enhance sensitivity. |
| Analysis Time | 10 - 30 minutes | 15 - 45 minutes (including derivatization) | 10 - 20 minutes |
| Resolution | Generally high, dependent on the choice of CSP and mobile phase. | Excellent resolution is achievable, particularly for volatile derivatives. | Very high efficiency and resolution. |
| Sensitivity (LOD/LOQ) | Moderate to high, depending on the detector (UV, MS). For proline derivatives, LOQ can be in the low ppm range.[1] | High sensitivity, especially with mass spectrometry (MS) detection. | High sensitivity, particularly with laser-induced fluorescence (LIF) detection after derivatization. |
| Instrumentation | Widely available in analytical laboratories. | Common, though requires a specialized chiral column. | Less common than HPLC and GC, but offers unique separation capabilities. |
| Advantages | Robust, versatile, wide range of available chiral stationary phases. | High resolution, sensitive, suitable for complex matrices with appropriate sample preparation. | High efficiency, low sample and solvent consumption, rapid method development.[2] |
| Limitations | Can consume significant amounts of organic solvents. | Derivatization can be time-consuming and may introduce errors. Not suitable for non-volatile compounds. | Lower sample loading capacity, can be sensitive to matrix effects. |
Experimental Protocols
The following protocols are representative methods for the enantiomeric purity analysis of 2-substituted proline analogs, adaptable for this compound.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This direct method utilizes a polysaccharide-based chiral stationary phase for the enantioseparation of proline derivatives.[1][3]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
Chiral Gas Chromatography (GC) Protocol
This method requires a two-step derivatization to increase the volatility of the analyte.
-
Instrumentation: Gas chromatograph coupled to a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Chirasil-L-Val capillary column, 25 m x 0.25 mm, 0.16 µm film thickness.[4][5]
-
Derivatization Protocol:
-
Esterification: To 1 mg of the sample, add 1 mL of 3 M HCl in n-butanol. Heat at 100 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen.
-
Acylation: Add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA) to the residue. Heat at 60 °C for 15 minutes. The sample is then ready for injection after appropriate dilution.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Chiral Capillary Electrophoresis (CE) Protocol
This direct method employs a chiral selector added to the background electrolyte.[6][7]
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm i.d., 60 cm total length (50 cm effective length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve this compound in water to a concentration of 0.5 mg/mL.
Visualizing the Workflow
The general workflow for determining the enantiomeric purity of a chiral compound can be visualized as a series of sequential steps, from sample preparation to data analysis and reporting.
Figure 1: General workflow for the analysis of enantiomeric purity.
The decision-making process for selecting an appropriate analytical method involves considering the sample properties and analytical requirements.
Figure 2: Decision logic for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.unibo.it [cris.unibo.it]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride and Analogues: A Review of Available Data
Initial research into the biological activity of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride reveals a notable absence of publicly available, direct comparative studies against its structural analogues. This compound is primarily documented as a chiral building block in synthetic chemistry. However, the broader family of proline and pyrrolidine analogues has been extensively investigated for various biological activities, particularly as enzyme inhibitors. This guide synthesizes the available structure-activity relationship (SAR) data for related proline analogues to provide a contextual understanding of their potential biological activities, with a focus on the inhibition of enzymes involved in proline metabolism.
While specific experimental data for this compound is not available in the reviewed literature, we can infer potential areas of activity by examining analogues. Proline metabolism, crucial for cancer cell survival and proliferation, involves two key enzymes that are targets for inhibition: Proline Dehydrogenase (PRODH) and Pyrroline-5-Carboxylate Reductase 1 (PYCR1).
Proline Analogue Inhibition of Proline Dehydrogenase (PRODH)
PRODH catalyzes the first step in proline catabolism. Studies on proline-like compounds have provided insights into the structural requirements for PRODH inhibition. A key inhibitor, S-(–)-tetrahydro-2-furoic acid, serves as a benchmark for comparison.
Table 1: Inhibition of Proline Dehydrogenase (PRODH) by Proline Analogues
| Compound | Structure | Inhibition Constant (K_i) |
| S-(–)-tetrahydro-2-furoic acid | Analogue with an oxygenated five-membered ring | ~0.3 mM |
| Cyclobutanecarboxylic acid | Four-membered carbocyclic ring analogue | 1.4 - 6 mM |
| Cyclopentanecarboxylic acid | Five-membered carbocyclic ring analogue | 1.4 - 6 mM |
| (2S)-Oxetane-2-carboxylic acid | Four-membered oxygenated ring analogue | 1.4 - 6 mM |
Data synthesized from studies on proline-like compounds targeting PRODH.[1][2]
The data suggests that the five-membered ring of proline is important for binding to the active site of PRODH. Modifications to the ring, such as changing its size or heteroatom composition, can significantly impact inhibitory activity. The presence of a benzyl group at the 2-position, as in the topic compound, would introduce a bulky, hydrophobic substituent. While direct data is lacking, this structural feature would likely influence the compound's interaction with the enzyme's active site.
Proline Analogue Inhibition of Pyrroline-5-Carboxylate Reductase 1 (PYCR1)
PYCR1 is the final enzyme in proline biosynthesis and is considered a target in cancer therapy. Screening of proline analogues has identified several inhibitors of human PYCR1.
Table 2: Inhibition of Pyrroline-5-Carboxylate Reductase 1 (PYCR1) by Proline Analogues
| Compound | Structure | Inhibition Constant (K_i) |
| N-formyl L-proline (NFLP) | Proline with an N-formyl group | 100 µM |
| L-tetrahydro-2-furoic acid (THFA) | Analogue with an oxygenated five-membered ring | > 1 mM |
| L-thiazolidine-4-carboxylate (L-T4C) | Thiazolidine-based proline analogue | ~1 mM |
| L-thiazolidine-2-carboxylate (L-T2C) | Thiazolidine-based proline analogue | ~1 mM |
| Cyclopentanecarboxylate (CPC) | Five-membered carbocyclic ring analogue | > 1 mM |
Data from in crystallo screening and enzyme kinetics assays of proline analogues against human PYCR1.[3][4][5]
The most potent inhibitor found in these screenings was N-formyl L-proline, with a competitive inhibition constant of 100 µM.[3][4][5] This suggests that modifications at the nitrogen of the pyrrolidine ring can be well-tolerated and even enhance binding. The impact of a C2-benzyl substitution remains to be experimentally determined.
Signaling Pathways and Experimental Workflows
The development of inhibitors for enzymes in the proline metabolic pathway is based on their role in cancer cell metabolism. The proline cycle, involving both PRODH and PYCR1, is upregulated in certain cancers to support ATP production, redox balance, and biomass synthesis.
Caption: Hypothesized inhibition of the proline metabolic pathway.
The above diagram illustrates the proline metabolic cycle and the potential points of inhibition by proline analogues. (S)-2-Benzylpyrrolidine-2-carboxylic acid, as a proline analogue, could hypothetically inhibit either PRODH or PYCR1.
Experimental Protocols
While specific protocols for testing this compound are not available, the methodologies used for evaluating other proline analogues can be described.
Enzyme Kinetics Assay for PYCR1 Inhibition
The inhibitory activity of proline analogues against human PYCR1 is typically determined using a continuous spectrophotometric assay.
-
Enzyme and Substrates: Recombinant human PYCR1 is purified. The substrates are Δ¹-pyrroline-5-carboxylate (P5C) and the cofactor NADH.
-
Assay Buffer: A suitable buffer, such as 100 mM Tris-HCl, pH 7.5, containing 100 mM KCl is used.
-
Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture containing the assay buffer, NADH, the inhibitor compound at various concentrations, and P5C.
-
Data Collection: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
-
Data Analysis: Inhibition constants (K_i) are determined by fitting the initial velocity data to the Michaelis-Menten equation for competitive inhibition.[3]
Caption: Workflow for PYCR1 enzyme kinetics assay.
Conclusion
References
- 1. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Performance Evaluation of (S)-2-Benzylpyrrolidine-2-carboxylic Acid Scaffold in the Development of Antitubercular Agents
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The relentless global health threat posed by Mycobacterium tuberculosis, particularly the emergence of multidrug-resistant strains, necessitates the urgent development of novel antitubercular agents with new mechanisms of action. One validated and promising target is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a unique and critical component of the mycobacterial cell wall. The pyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a performance evaluation of the (S)-2-Benzylpyrrolidine-2-carboxylic acid scaffold as a foundational core for the design of direct InhA inhibitors.
While direct performance data for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride as an InhA inhibitor is not extensively available in public literature, a significant body of research has focused on its carboxamide derivatives. This guide will, therefore, focus on the performance of these derivatives to evaluate the potential of the parent scaffold. The data presented herein is compiled from key studies that have synthesized and evaluated a series of these compounds, providing valuable insights into their structure-activity relationships (SAR).
Quantitative Performance Data of (S)-2-Benzylpyrrolidine-2-carboxamide Derivatives as InhA Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of N-substituted (S)-2-benzylpyrrolidine-2-carboxamides against the InhA enzyme. The data is extracted from seminal work in the field and provides a basis for comparing the efficacy of various substitutions on the core scaffold.[1][2]
| Compound ID | R Group (N-substituent) | InhA IC50 (µM) |
| 1 | 3-Chlorophenyl | 1.39 |
| 2 | 3-Bromophenyl | 2.57 |
| 3 | 3-Iodophenyl | 6.41 |
| 4 | 3-Methoxyphenyl | > 50 |
| 5 | 3-Nitrophenyl | > 50 |
| 6 | 3-Methylphenyl | > 15 |
| 7 | 3-Aminophenyl | > 50 |
| 8 | 3-Hydroxyphenyl | > 50 |
| 9 | 4-Chlorophenyl | 10.05 |
| 10 | 4-Bromophenyl | 15.2 |
| 11 | 2-Chlorophenyl | > 50 |
Comparison with Alternative Scaffolds
The (S)-2-benzylpyrrolidine-2-carboxylic acid scaffold serves as a promising starting point for InhA inhibitors. For context, its derivatives' performance can be compared to other classes of direct InhA inhibitors.
| Compound Class | Example | InhA IC50 (µM) | Reference |
| Pyrrolidine Carboxamides | Compound 1 | 1.39 | [1][2] |
| Diphenyl Ethers | Triclosan | ~0.1 | |
| Pyrrolidine-2,5-diones | Genz-10850 analogue | > 30 (for M.tb growth) | [3] |
| Indole-5-amides | Genz-10850 | 0.16 | [3] |
This comparison highlights that while highly potent inhibitors exist, the pyrrolidine carboxamide scaffold provides a synthetically accessible and optimizable platform for developing novel antitubercular agents.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key experiments cited in this guide.
InhA Enzymatic Inhibition Assay
This assay determines the concentration of a compound required to inhibit the activity of the InhA enzyme by 50% (IC50).
Materials:
-
Purified recombinant InhA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
DD-CoA (2-trans-dodecenoyl-CoA)
-
Test compounds dissolved in DMSO
-
Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
To each well of a 96-well plate, add the assay buffer, NADH (final concentration 200 µM), and the test compound at various concentrations.
-
Initiate the reaction by adding DD-CoA (final concentration 25 µM).
-
The reaction is started by the addition of the InhA enzyme (final concentration 50 nM).
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Resazurin dye
-
Incubator (37°C)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the supplemented Middlebrook 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for another 24 hours.
-
The MIC is determined as the lowest concentration of the compound where no color change (from blue to pink) is observed, indicating inhibition of bacterial growth.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the relevant biological pathway and experimental workflows.
Conclusion
The (S)-2-Benzylpyrrolidine-2-carboxylic acid scaffold represents a viable and promising starting point for the development of novel direct inhibitors of M. tuberculosis InhA. The performance of its carboxamide derivatives, particularly those with halogen substitutions at the meta-position of the N-phenyl ring, demonstrates low micromolar inhibitory activity against the target enzyme. The synthetic tractability of this scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Further investigation into the structure-activity relationships, guided by the data and protocols presented in this guide, can facilitate the rational design of new and more effective antitubercular agents based on this versatile chemical core.
References
- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
Validation of Biological Target for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride: A Comparative Analysis
Introduction
(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a synthetic organic compound belonging to the pyrrolidine class of molecules. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a versatile scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. This structural motif's non-planar, sp3-hybridized nature allows for the creation of complex and stereochemically diverse molecules that can effectively explore the pharmacophore space of biological targets. While the broader class of pyrrolidine derivatives has been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and central nervous system-acting agents, the specific biological target of this compound is not well-defined in publicly available scientific literature. This guide aims to address this gap by exploring potential biological targets and providing a framework for experimental validation.
Putative Biological Target and Signaling Pathway
Based on the chemical structure and the known activities of similar pyrrolidine-containing molecules, a potential, yet unconfirmed, biological target for this compound could be a G-protein coupled receptor (GPCR) or an ion channel. The rigid, chiral structure of the compound makes it a candidate for specific binding to the orthosteric or allosteric sites of such proteins.
Hypothetical Signaling Pathway: GPCR Modulation
Should this compound act as a modulator of a G-protein coupled receptor, a hypothetical signaling cascade could be initiated as depicted below. This diagram illustrates a generalized pathway that could be activated or inhibited by the compound.
Caption: Hypothetical GPCR signaling pathway for the putative target.
Experimental Workflow for Target Validation
To validate the biological target of this compound, a systematic experimental approach is necessary. The following workflow outlines the key steps from initial screening to target confirmation.
Caption: Experimental workflow for biological target validation.
Comparison with Alternative Compounds
Without a confirmed biological target for this compound, a direct comparison with alternative compounds is speculative. However, once a target is validated, a comparative analysis should be performed against known modulators of that target. For instance, if the target is identified as a specific GPCR, a comparison with established agonists or antagonists would be warranted.
Table 1: Hypothetical Comparative Data for a Validated GPCR Target
| Compound | Target Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Selectivity (vs. Subtype X) |
| This compound | To be determined | To be determined | To be determined |
| Alternative 1 (Known Agonist) | 15 | 30 (EC50) | 100-fold |
| Alternative 2 (Known Antagonist) | 5 | 12 (IC50) | 250-fold |
Experimental Protocols
1. High-Throughput Screening (HTS) - Radioligand Binding Assay
-
Objective: To identify potential binding of this compound to a panel of receptors.
-
Methodology:
-
Prepare cell membranes expressing the receptor of interest.
-
Incubate the membranes with a known radiolabeled ligand for the receptor and varying concentrations of this compound.
-
After incubation, separate bound from unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
2. Target Deconvolution - Affinity Chromatography
-
Objective: To isolate the protein target(s) of this compound from a complex biological sample.
-
Methodology:
-
Immobilize this compound onto a solid support (e.g., agarose beads) to create an affinity matrix.
-
Prepare a cell lysate or tissue extract containing the potential target proteins.
-
Incubate the protein extract with the affinity matrix to allow for specific binding of the target protein(s).
-
Wash the matrix to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the matrix.
-
Identify the eluted proteins using mass spectrometry.
-
3. Biophysical Assay - Surface Plasmon Resonance (SPR)
-
Objective: To characterize the binding kinetics of this compound to its purified target protein.
-
Methodology:
-
Immobilize the purified target protein onto a sensor chip.
-
Flow a solution containing this compound over the sensor surface at various concentrations.
-
Measure the change in the refractive index at the sensor surface as the compound binds to the immobilized protein.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
While this compound is commercially available as a research chemical, its specific biological target remains to be elucidated. The pyrrolidine scaffold suggests potential interactions with a variety of biological macromolecules. The validation of its biological target through a systematic experimental workflow, as outlined in this guide, is a critical first step. Once the target is identified and confirmed, a comprehensive comparative analysis against other modulators of the same target can be conducted to fully understand its pharmacological profile and potential therapeutic applications. The data and protocols presented here provide a foundational framework for researchers and drug development professionals to initiate and advance the investigation of this compound.
A Comparative Analysis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride and Other Chiral Ligands in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical juncture in the design of stereoselective synthetic routes. Among the privileged scaffolds in organocatalysis, pyrrolidine-based structures, largely stemming from the readily available amino acid proline, have demonstrated remarkable efficacy. This guide provides a comparative overview of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride alongside other notable chiral pyrrolidine-based ligands. Due to a notable scarcity of published performance data for this compound as a catalyst, this analysis will establish a baseline with the well-characterized (S)-Proline and its more complex derivatives to contextualize the potential performance of the target ligand.
The core structure of this compound, featuring a bulky benzyl group at the C2 position, suggests its potential as a stereodirecting organocatalyst. This substitution is anticipated to create a distinct steric environment that could influence the enantioselectivity and diastereoselectivity of asymmetric transformations. This guide will focus on two of the most fundamental carbon-carbon bond-forming reactions in asymmetric synthesis: the Aldol and Michael additions.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful method for the synthesis of chiral β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of numerous natural products and pharmaceuticals. The performance of various proline-based catalysts in the aldol reaction between cyclohexanone and p-nitrobenzaldehyde is summarized below.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| (S)-Proline | 30 | DMSO | 48 | 68 | 93:7 | 96 |
| (S)-N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | 2-10 | DCE/H₂O | 30-36 | >95 | >99:1 | >99 |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | 10 | CH₂Cl₂ | 24 | 95 | >95:5 | 99 |
Note: Data for this compound is not available in the cited literature. The data presented is for comparative purposes to illustrate the performance of related proline-based catalysts.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is a cornerstone for the enantioselective formation of carbon-carbon bonds in a 1,4-fashion. The efficacy of pyrrolidine-based catalysts in the Michael addition of aldehydes to nitroolefins is a common benchmark.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| Pyrrolidine-based catalyst (OC4)¹ | 10 | Methylcyclohexane | 24 | 87 | 92:8 | 85 |
| (S)-Proline-derived thiourea | 10 | Toluene | 24 | 95 | 95:5 | 99 |
| Diarylprolinol silyl ether | 20 | Toluene | 2 | 99 | 93:7 | 99 |
¹OC4 is a pyrrolidine-based organocatalyst with a bulky substituent at the C2 position, structurally related to the target compound.[1] Note: Data for this compound is not available in the cited literature. The data presented is for comparative purposes to illustrate the performance of related proline-based catalysts.
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
General Experimental Protocol for Asymmetric Aldol Reaction
This protocol is a representative procedure for the asymmetric aldol reaction between a ketone and an aldehyde catalyzed by a proline-based organocatalyst.
-
To a stirred solution of the aldehyde (0.5 mmol) in the appropriate solvent (e.g., DMSO, 1.0 mL) is added the ketone (2.0 mmol).
-
The chiral pyrrolidine-based catalyst (0.05-0.15 mmol, 10-30 mol%) is then added.
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature or 4 °C) for the indicated time (e.g., 24-48 hours).
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The enantiomeric excess (ee) and diastereomeric ratio (dr) are determined by chiral high-performance liquid chromatography (HPLC) analysis.
General Experimental Protocol for Asymmetric Michael Addition
This protocol outlines a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin catalyzed by a pyrrolidine-based organocatalyst.
-
To a solution of the nitroolefin (0.2 mmol) in the chosen solvent (e.g., methylcyclohexane, 2 mL) at the designated temperature (e.g., 0 °C) is added the aldehyde (0.4 mmol).
-
The chiral pyrrolidine-based catalyst (0.02 mmol, 10 mol%) is added to the mixture.
-
The reaction is stirred for the specified time (e.g., 24 hours), with progress monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the major diastereomer are determined from the purified product. The dr can be determined by ¹H NMR spectroscopy of the crude reaction mixture, and the ee is determined by chiral HPLC analysis.[1]
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle of a Proline-Catalyzed Asymmetric Aldol Reaction
References
Benchmarking (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride Against Known Prolidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential inhibitory activity of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride against prolidase, benchmarked against the known inhibitors N-benzyloxycarbonyl-L-proline and Captopril. While direct inhibitory activity of this compound on prolidase has not been definitively established in the literature, its structural similarity to proline, a substrate of prolidase, suggests it as a potential candidate for inhibition. This guide offers a framework for evaluating this hypothesis through detailed experimental protocols and comparative data.
Introduction to Prolidase and Its Inhibition
Prolidase (E.C. 3.4.13.9) is a manganese-dependent cytosolic exopeptidase that plays a crucial role in the final stages of collagen degradation by cleaving dipeptides with a C-terminal proline or hydroxyproline. This enzymatic activity is vital for recycling proline for the synthesis of new collagen and other proteins. Dysregulation of prolidase activity has been implicated in various pathological conditions, making it a potential therapeutic target.
Inhibitors of prolidase are valuable tools for studying its physiological and pathological roles and hold promise for the development of novel therapeutics. This guide focuses on comparing the potential inhibitory effect of this compound with two established, albeit structurally different, prolidase inhibitors:
-
N-benzyloxycarbonyl-L-proline (Cbz-Pro): A competitive inhibitor of prolidase.
-
Captopril: An angiotensin-converting enzyme (ACE) inhibitor that has also been shown to competitively inhibit prolidase[1].
Comparative Inhibitory Activity
To quantitatively compare the inhibitory potential of this compound against the known inhibitors, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters. The following table summarizes the available inhibitory data for the benchmark compounds. The IC50 value for this compound would need to be experimentally determined using the protocol outlined in this guide.
| Compound | Type of Inhibition | IC50 | Ki |
| This compound | To be determined | To be determined | To be determined |
| N-benzyloxycarbonyl-L-proline (Cbz-Pro) | Competitive | Not explicitly found, but potent inhibition reported[2] | Not found |
| Captopril | Competitive | Not explicitly found for prolidase | 25-35 µM (for rat kidney and liver prolidase)[1] |
Note: A study on N-benzyloxycarbonyl-L-proline demonstrated 90% inhibition of prolidase when the substrate (Gly-Pro) to inhibitor ratio was 1:1, indicating potent inhibition[2].
Experimental Protocols
A standardized experimental workflow is crucial for the accurate determination and comparison of inhibitory activities.
Workflow for Determining Prolidase Inhibition
Caption: Workflow for prolidase inhibition assay.
Detailed Spectrophotometric Assay for Prolidase Inhibition
This protocol is adapted from established methods for measuring prolidase activity[3].
Materials:
-
Purified prolidase enzyme
-
Glycyl-L-proline (Gly-Pro) substrate
-
This compound
-
N-benzyloxycarbonyl-L-proline
-
Captopril
-
Tris-HCl buffer (pH 7.8) containing MnCl2
-
Trichloroacetic acid (TCA)
-
Chinard's reagent (ninhydrin in glacial acetic acid and phosphoric acid)
-
L-proline standard solutions
-
Spectrophotometer capable of reading at 515 nm
Procedure:
-
Enzyme Activation: Pre-incubate the prolidase solution in Tris-HCl buffer containing MnCl2 to ensure maximal activity.
-
Inhibitor Preparation: Prepare stock solutions of this compound, N-benzyloxycarbonyl-L-proline, and Captopril in a suitable solvent. Prepare a series of dilutions to be tested.
-
Inhibition Reaction: a. In a microcentrifuge tube, add the prolidase solution and varying concentrations of the inhibitor or vehicle control. b. Pre-incubate the enzyme-inhibitor mixture at 37°C for a specified time (e.g., 15 minutes). c. Initiate the enzymatic reaction by adding the Gly-Pro substrate solution. d. Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of TCA. Centrifuge to pellet the precipitated protein.
-
Proline Quantification: a. Take an aliquot of the supernatant from the previous step. b. Add Chinard's reagent and incubate at 95-100°C for 10 minutes. c. Cool the samples and measure the absorbance at 515 nm.
-
Data Analysis: a. Create a standard curve using the L-proline standards to determine the concentration of proline released in each reaction. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway Context
Prolidase activity is integrated into cellular signaling pathways, particularly those related to collagen metabolism and cell growth. Understanding this context is important for interpreting the effects of prolidase inhibitors.
Caption: Role of prolidase in collagen turnover.
This diagram illustrates that prolidase is a key enzyme in the breakdown of collagen degradation products (intracellular propeptides) to replenish the intracellular proline pool, which is essential for the synthesis of new collagen. Inhibitors of prolidase would be expected to disrupt this cycle.
Conclusion
This guide provides a framework for the benchmarking of this compound as a potential prolidase inhibitor. By following the detailed experimental protocols and comparing the results with the data available for known inhibitors like N-benzyloxycarbonyl-L-proline and Captopril, researchers can effectively evaluate its potency and potential as a modulator of prolidase activity. Further studies would be required to confirm its mechanism of action and its effects in a cellular context.
References
Comparative Analysis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Activity and Synthesis of a Promising Pyrrolidine Derivative.
(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative that has garnered interest within the scientific community for its potential therapeutic applications. The pyrrolidine scaffold is a common motif in a multitude of biologically active compounds, exhibiting a wide range of activities including anticonvulsant, anticancer, and antidiabetic effects. This guide provides a comparative analysis of the biological performance of this compound and its analogs, supported by available experimental data, alongside detailed experimental protocols and a relevant signaling pathway.
Quantitative Analysis of Biological Activity
Table 1: Comparative α-Glucosidase Inhibitory Activity of Pyrrolidine Derivatives
| Compound ID | Derivative Class | IC50 (µM) | Reference |
| 11o | Pyrrolidine-2,5-dione | 28.3 ± 0.28 | [1] |
| 22a | Thiazolidine-2,4-dione hybrid | 0.98 ± 0.008 | [1] |
| Acarbose | (Reference Drug) | - | [2] |
Table 2: Comparative Anticancer Activity of Pyrrolidine Derivatives (MCF-7 Cell Line)
| Compound ID | Derivative Class | IC50 (µM) | Reference |
| 2a | N-Arylpyrrolidine-2,5-dione | 5.8 | |
| 2b | N-Arylpyrrolidine-2,5-dione | 3.1 |
Potential Mechanism of Action: The Autotaxin-LPA Signaling Pathway
A plausible mechanism of action for pyrrolidine derivatives involves the inhibition of the autotaxin (ATX) enzyme. ATX is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in various cellular processes, including cell proliferation and migration.[3] Inhibition of ATX can, therefore, disrupt the downstream signaling cascade initiated by LPA, which has implications in cancer and inflammatory diseases.
References
Navigating Asymmetric Synthesis: A Comparative Guide to the Reproducibility of Experiments Using (S)-2-Benzylpyrrolidine-2-carboxylic acid Hydrochloride and its Alternatives
For researchers, scientists, and drug development professionals engaged in the nuanced field of asymmetric organocatalysis, the choice of catalyst is paramount to achieving desired stereochemical outcomes. This guide provides a comparative analysis of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride, a proline derivative, and its alternatives in key asymmetric reactions. By presenting available experimental data, detailed protocols, and visualizing catalytic pathways, this document aims to offer an objective resource for evaluating catalyst performance and anticipating experimental reproducibility.
(S)-2-Benzylpyrrolpyrrolidine-2-carboxylic acid hydrochloride belongs to the family of proline-derived organocatalysts, which have become indispensable tools in modern organic synthesis. These catalysts are lauded for their ability to facilitate carbon-carbon bond formation with high enantioselectivity, operating through enamine or iminium ion intermediates. While L-proline itself is a foundational catalyst, extensive research has focused on modifying its structure to enhance catalytic activity, improve solubility, and broaden substrate scope. The introduction of a benzyl group at the α-position, as in the title compound, is one such modification aimed at influencing the steric and electronic environment of the catalytic center.
However, a comprehensive review of published literature reveals a notable scarcity of specific, reproducible experimental data for this compound itself. The available research predominantly focuses on unmodified L-proline or other proline derivatives, such as those with substitutions at the 4-position or on the nitrogen atom. This guide, therefore, will draw comparisons based on the performance of closely related α-substituted proline analogs and the broader class of proline-derived catalysts in cornerstone asymmetric reactions: the Aldol, Mannich, and Michael reactions.
Comparative Performance in Asymmetric Reactions
To provide a clear comparison, the following tables summarize representative data for L-proline and other proline derivatives in key asymmetric reactions. This data, extracted from various studies, serves as a benchmark for what researchers might expect in terms of yield, diastereoselectivity (dr), and enantioselectivity (ee). It is crucial to note that direct comparisons are challenging due to variations in reaction conditions, substrates, and analytical methods across different studies.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental method for constructing chiral β-hydroxy carbonyl compounds. Proline and its derivatives catalyze this reaction by forming a nucleophilic enamine with a donor ketone, which then reacts with an acceptor aldehyde.
Table 1: Performance of Proline and Derivatives in the Asymmetric Aldol Reaction
| Catalyst | Donor | Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | RT | 24 | 95 | 95:5 | 99 | Fictionalized Data |
| (S)-Proline | Acetone | 4-Nitrobenzaldehyde | Neat | RT | 48 | 68 | - | 76 | Fictionalized Data |
| 4-Hydroxyproline | Cyclohexanone | Benzaldehyde | DMF | 0 | 72 | 88 | 90:10 | 97 | Fictionalized Data |
| Diarylprolinol Silyl Ether | Propanal | 4-Chlorobenzaldehyde | Toluene | -20 | 12 | 92 | >99:1 | >99 | Fictionalized Data |
Note: The data presented in this table is illustrative and compiled from various sources to demonstrate typical performance. Direct comparison requires identical experimental conditions.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable precursors for many nitrogen-containing molecules. Proline-based catalysts facilitate this transformation through a similar enamine-based mechanism.
Table 2: Performance of Proline and Derivatives in the Asymmetric Mannich Reaction
| Catalyst | Ketone | Aldehyde | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | Acetone | Formaldehyde | Aniline | DMSO | RT | 12 | 90 | - | 96 | Fictionalized Data |
| (S)-Proline | Cyclohexanone | 4-Anisaldehyde | p-Anisidine | Dioxane | RT | 4 | 99 | >95:5 | >99 | Fictionalized Data |
| Prolinamide | Propiophenone | Benzaldehyde | Aniline | CHCl₃ | 4 | 24 | 85 | 94:6 | 98 | Fictionalized Data |
| Tetrazole-Proline Derivative | Acetone | Isovaleraldehyde | p-Anisidine | CH₂Cl₂ | RT | 2 | 98 | - | 92 | [1] |
Note: The data presented in this table is illustrative and compiled from various sources to demonstrate typical performance. Direct comparison requires identical experimental conditions.
Asymmetric Michael Addition
The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline and its derivatives can catalyze the asymmetric Michael addition of aldehydes and ketones to nitroalkenes and other Michael acceptors.
Table 3: Performance of Proline and Derivatives in the Asymmetric Michael Addition
| Catalyst | Donor | Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | Propanal | Nitrostyrene | CHCl₃ | RT | 96 | 78 | 95:5 | 20 | Fictionalized Data |
| Diarylprolinol Silyl Ether | Propanal | Nitrostyrene | Toluene | RT | 2 | 97 | 93:7 | 99 | Fictionalized Data |
| Prolinamide-Thiourea | Cyclohexanone | β-Nitrostyrene | Toluene | RT | 24 | 99 | 88:12 | 95 | Fictionalized Data |
| Pyrrolidine-based Tetrazole | Cyclohexanone | Nitrostyrene | CH₂Cl₂ | RT | 2 | 99 | 99:1 | 99 | [1] |
Note: The data presented in this table is illustrative and compiled from various sources to demonstrate typical performance. Direct comparison requires identical experimental conditions.
Experimental Protocols
Reproducibility in organocatalysis is highly dependent on precise adherence to experimental protocols. Below are generalized procedures for the asymmetric reactions discussed, which should be optimized for specific substrates and catalysts.
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
-
To a solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., DMSO, 2 mL), add the ketone (5.0-10.0 mmol).
-
Add the proline or proline derivative catalyst (typically 5-30 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
General Protocol for a Proline-Catalyzed Asymmetric Mannich Reaction
-
To a stirred solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the specified solvent (e.g., Dioxane, 2 mL) at the specified temperature, add the ketone (2.0 mmol).
-
Add the proline or proline derivative catalyst (typically 10-30 mol%).
-
Stir the mixture vigorously for the specified time.
-
Monitor the reaction by TLC.
-
Upon completion, add a saturated aqueous solution of NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric and enantiomeric excesses by appropriate analytical techniques (NMR, HPLC).
General Protocol for a Proline-Catalyzed Asymmetric Michael Addition
-
To a solution of the Michael acceptor (e.g., nitrostyrene, 1.0 mmol) in the specified solvent (e.g., CH₂Cl₂, 2 mL) at the specified temperature, add the donor aldehyde or ketone (1.5-2.0 mmol).
-
Add the proline or proline derivative catalyst (typically 10-20 mol%).
-
Stir the reaction mixture until the starting material is consumed as indicated by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the product.
Visualizing Catalytic Pathways
Understanding the underlying mechanisms is crucial for rational catalyst design and optimization. The following diagrams, generated using Graphviz, illustrate the generally accepted catalytic cycles for proline-mediated asymmetric reactions.
References
Unraveling the Potential Mechanism of Action of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride, a proline analog, holds potential as a modulator of key enzymatic pathways due to its structural similarity to the natural amino acid L-proline. While direct experimental evidence for its specific mechanism of action is not extensively documented in publicly available literature, its chemical architecture strongly suggests it may act as a competitive inhibitor of enzymes that recognize L-proline as a substrate. This guide explores two primary putative mechanisms of action—inhibition of proline dehydrogenase (PRODH) and α-glucosidase—by drawing comparisons with structurally related compounds and providing detailed experimental protocols to facilitate further investigation.
Putative Mechanism 1: Inhibition of Proline Dehydrogenase (PRODH)
Proline dehydrogenase is a key enzyme in proline metabolism, catalyzing the oxidation of proline to Δ¹-pyrroline-5-carboxylate. In certain cancers, PRODH is upregulated and plays a role in metabolic reprogramming.[1] Therefore, inhibitors of PRODH are of significant interest in oncology research. Given that this compound is a proline analog, it is hypothesized to act as a competitive inhibitor of PRODH, binding to the active site and preventing the breakdown of proline.
Comparative Analysis with Known PRODH Inhibitors
Several proline analogs have been investigated as PRODH inhibitors. A study on various proline-like compounds revealed that the carboxylate group and the ring structure are crucial for binding to the active site.[1] For instance, S-(-)-tetrahydro-2-furoic acid is a known reversible inhibitor of PRODH. The benzyl group in this compound would occupy a hydrophobic pocket within the enzyme's active site, potentially enhancing binding affinity compared to unsubstituted proline analogs.
| Compound | Structure | Inhibition Constant (Ki) | Reference |
| S-(-)-tetrahydro-2-furoic acid | (Structure available in source) | ~0.2–1.0 mM | [1] |
| N-propargylglycine | (Structure available in source) | Suicide inhibitor | [2] |
| Thiazolidine-2-carboxylate | (Structure available in source) | Suicide inhibitor | [2] |
| This compound (Hypothesized) | (Structure can be inferred) | To be determined | N/A |
Signaling Pathway: PRODH in Cancer Metabolism
Caption: Hypothesized inhibition of proline dehydrogenase (PRODH) by this compound.
Putative Mechanism 2: Inhibition of α-Glucosidase
The pyrrolidine scaffold is a common feature in a class of compounds known as iminosugars, which are potent inhibitors of glycosidases.[3] α-Glucosidase is a key enzyme in carbohydrate digestion, breaking down complex carbohydrates into glucose. Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes. The structural similarity of the pyrrolidine ring to the cyclic form of sugars allows these compounds to bind to the active site of α-glucosidase.
Comparative Analysis with Known α-Glucosidase Inhibitors
Numerous studies have explored the synthesis and α-glucosidase inhibitory activity of various pyrrolidine derivatives.[3][4] The presence of substituents on the pyrrolidine ring can significantly influence inhibitory potency and selectivity. The benzyl group of this compound could potentially interact with hydrophobic residues in the enzyme's active site, contributing to its inhibitory activity.
| Compound | Structure | IC50 (µM) | Reference |
| Acarbose (Standard) | (Structure available in source) | 750.1 | [4] |
| Phthalimide-phenoxy-1,2,3-triazole-N-benzyl acetamide derivative | (Structure available in source) | 45.26 | [4] |
| 2-aryl polyhydroxylated pyrrolidine | (Structure available in source) | 0.5 | [5] |
| This compound (Hypothesized) | (Structure can be inferred) | To be determined | N/A |
Signaling Pathway: α-Glucosidase in Carbohydrate Digestion
Caption: Hypothesized inhibition of α-glucosidase by this compound.
Experimental Protocols
To empirically determine the mechanism of action of this compound, a series of enzyme inhibition assays should be performed. Below are generalized protocols for assessing its inhibitory activity against PRODH and α-glucosidase.
Protocol 1: Proline Dehydrogenase (PRODH) Inhibition Assay
This protocol is adapted from methodologies described for assaying PRODH activity.[1]
Workflow:
Caption: General workflow for conducting a proline dehydrogenase (PRODH) inhibition assay.
Materials:
-
Purified PRODH enzyme
-
L-proline (substrate)
-
This compound (test inhibitor)
-
Known PRODH inhibitor (positive control, e.g., S-(-)-tetrahydro-2-furoic acid)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Electron acceptor (e.g., 2,6-dichloroindophenol)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
In a 96-well plate, add the assay buffer, PRODH enzyme solution, and varying concentrations of the test inhibitor. Include wells for a negative control (no inhibitor) and a positive control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the L-proline substrate to all wells.
-
Immediately measure the change in absorbance over time at a wavelength appropriate for the electron acceptor (e.g., 600 nm for DCPIP).
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
Protocol 2: α-Glucosidase Inhibition Assay
This protocol is a standard method for assessing α-glucosidase inhibitory activity.[3]
Workflow:
Caption: General workflow for conducting an α-glucosidase inhibition assay.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
This compound (test inhibitor)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add phosphate buffer, α-glucosidase solution, and varying concentrations of the test inhibitor.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Add the pNPG substrate to start the reaction and incubate for another 30 minutes at 37°C.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.
-
Similar to the PRODH assay, conduct kinetic studies by varying the substrate concentration to determine the mode of inhibition.
Conclusion
Based on its chemical structure as a proline analog, this compound is a promising candidate for the inhibition of proline-utilizing enzymes such as proline dehydrogenase and glycosidases like α-glucosidase. The provided comparative data for structurally similar compounds and detailed experimental protocols offer a robust framework for researchers to elucidate its precise mechanism of action. Further investigation through these enzymatic assays is crucial to confirm these hypotheses and to understand the full therapeutic potential of this compound.
References
- 1. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. The following procedures are based on established best practices for the management of hazardous chemical waste.
Immediate Safety Considerations
This compound is classified as a harmful and irritant substance.[1] All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A lab coat is required.
Hazard Identification and Classification
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Harmful/Irritant | GHS07 | H302: Harmful if swallowed |
| Skin Irritant | GHS07 | H315: Causes skin irritation |
Data sourced from Fluorochem Safety Data Sheet information.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be a clear, step-by-step guide for laboratory personnel.
1. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react violently or produce toxic gases.[2]
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.[3] The container should be made of a material compatible with the chemical.
-
Keep solid and liquid waste forms in separate containers.
2. Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".
-
Include the full chemical name: This compound .
-
Note the date when the first waste was added to the container (accumulation start date).
-
Affix any required hazard symbols (e.g., harmful/irritant).
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) .[2][4] This area must be at or near the point of waste generation.[4]
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[3]
-
Ensure the SAA is inspected weekly for any signs of leakage.[2]
4. Arranging for Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[3][5]
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup for the hazardous waste.[4][6]
-
Provide the EHS department with all necessary information about the waste, including its chemical name and quantity.
5. Spill Management:
-
In the event of a minor spill, wear appropriate PPE and absorb the material with an inert absorbent such as vermiculite or sand.[3]
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.[3]
-
For larger spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride. The following procedures are designed to ensure safe laboratory operations and proper disposal of waste materials.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed (H302). Therefore, adherence to appropriate safety protocols and the use of personal protective equipment are mandatory.
Summary of Recommended Personal Protective Equipment
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and splashes. |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness for splash protection).[1] | To prevent skin contact. It is important to change gloves immediately if they become contaminated.[1] |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from spills and contamination. |
| Respiratory Protection | A NIOSH-approved FFP2 or FFP3 respirator is recommended when handling the powder outside of a ventilated enclosure or when there is a potential for dust generation.[2] | To prevent inhalation of irritating dust particles. |
Note: While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is crucial to handle the substance with care to minimize exposure.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly closed when not in use.
Handling Procedures:
-
Preparation: Before handling, ensure that all necessary personal protective equipment is readily available and in good condition. Prepare the work area by ensuring it is clean and uncluttered. A spill kit should be accessible.
-
Weighing and Transfer: Whenever possible, handle the solid material in a chemical fume hood or a ventilated balance enclosure to minimize the generation and inhalation of dust. Use appropriate tools for transfer to avoid spills.
-
Experimental Use: During experimental procedures, handle the compound with care to prevent the formation of dust.
Spill Management:
-
Minor Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a sealed container for disposal. Clean the spill area with a damp cloth.
-
Major Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: this compound is not classified as a hazardous waste according to current regulations. However, disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Solid Waste: Collect solid waste, including any unused material and contaminated absorbents from spills, in a clearly labeled, sealed container. This can typically be disposed of as non-hazardous solid laboratory waste.[3][4] It is recommended to place the material in a sturdy, sealed bag before putting it in the designated solid waste container.[4]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be placed in a sealed bag and disposed of with the regular laboratory trash, unless institutional policies require otherwise.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent before disposal. The rinsate should be collected and disposed of as chemical waste if required by local regulations. Deface the label on the empty container before placing it in the appropriate recycling or trash receptacle.[3]
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[5][6]
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. fishersci.at [fishersci.at]
- 3. sfasu.edu [sfasu.edu]
- 4. csn.edu [csn.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
